molecular formula C10H14S B2610438 Benzyl propyl sulfide CAS No. 22336-59-0

Benzyl propyl sulfide

Cat. No.: B2610438
CAS No.: 22336-59-0
M. Wt: 166.28
InChI Key: VGOPSINYHITXEF-UHFFFAOYSA-N
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Description

Benzyl propyl sulfide is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.28. The purity is usually 95%.
BenchChem offers high-quality Benzyl propyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl propyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOPSINYHITXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Propyl Sulfide

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of benzyl propyl sulfide (CAS No. 22336-59-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a practical and in-depth understanding of this thioether. While experimentally determined physical constants for benzyl propyl sulfide are not widely available in peer-reviewed literature, this guide provides key identifiers and predicted spectroscopic characteristics based on the analysis of analogous compounds and fundamental chemical principles. All information is supported by authoritative sources to ensure scientific integrity.

Introduction to Benzyl Propyl Sulfide

Benzyl propyl sulfide, systematically named (propylsulfanyl)methylbenzene, is an organic thioether.[1] Its structure features a benzyl group attached to a sulfur atom, which is in turn bonded to a propyl group. Thioethers, also known as sulfides, are important structural motifs in a variety of organic molecules and have applications in organic synthesis and materials science. Understanding the fundamental properties of benzyl propyl sulfide is crucial for its effective use and manipulation in a laboratory setting.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Benzyl Propyl Sulfide

PropertyValueSource(s)
IUPAC Name (Propylsulfanyl)methylbenzene[1]
Synonyms Benzyl-n-propyl sulfide[1]
CAS Number 22336-59-0[2]
Molecular Formula C₁₀H₁₄S[1][2]
Molecular Weight 166.29 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available
Solubility Expected to be soluble in common organic solvents and insoluble in water.[3]

The insolubility in water is a general characteristic of non-polar organic sulfides.[3]

Molecular Structure

The structure of benzyl propyl sulfide is foundational to understanding its reactivity and physical behavior.

Synthesis_of_Benzyl_Propyl_Sulfide cluster_reactants Reactants cluster_process Process cluster_product Product 1-Propanethiol 1-Propanethiol Deprotonation Deprotonation 1-Propanethiol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Benzyl Bromide Benzyl Bromide SN2 Reaction SN2 Reaction Benzyl Bromide->SN2 Reaction Deprotonation->SN2 Reaction Sodium Propanethiolate Work-up & Purification Work-up & Purification SN2 Reaction->Work-up & Purification Crude Product Benzyl Propyl Sulfide Benzyl Propyl Sulfide Work-up & Purification->Benzyl Propyl Sulfide

Sources

Structural Elucidation of Benzyl Propyl Sulfide: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The unequivocal structural elucidation of small organic molecules requires a self-validating system of orthogonal analytical techniques. This whitepaper provides an in-depth, mechanistic guide to elucidating the structure of Benzyl propyl sulfide (IUPAC: Propylsulfanylmethylbenzene), a thioether commonly utilized as a synthetic intermediate and flavoring agent[1].

By synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can construct a robust proof of molecular identity. The protocols and logical frameworks detailed herein are designed to ensure high scientific integrity and reproducibility in drug development and chemical synthesis workflows.

Table 1: Physicochemical & Molecular Context
PropertyValue / Description
IUPAC Name Propylsulfanylmethylbenzene
Molecular Formula C₁₀H₁₄S
Molecular Weight 166.29 g/mol
SMILES String CCCSCC1=CC=CC=C1
CAS Registry Number 22336-59-0
Physical State Colorless to pale yellow liquid

Strategic Workflow for Structure Elucidation

Structural elucidation cannot rely on a single data point; it requires a causal chain of evidence. The workflow begins with Electron Ionization Mass Spectrometry (EI-MS) to establish the molecular weight and primary substructural fragments. Once the molecular formula is confirmed, 1D and 2D NMR are employed to map the exact carbon-hydrogen framework. Finally, FT-IR acts as a confirmatory tool to verify the presence of specific functional groups (e.g., the C-S bond) and the absence of others (e.g., S-H or C=O).

Workflow Sample Benzyl Propyl Sulfide (C10H14S) MS EI-MS Analysis Determine MW & Fragments Sample->MS Aliquot 1 NMR NMR Spectroscopy 1H, 13C, and 2D Mapping Sample->NMR Aliquot 2 IR FT-IR Spectroscopy Functional Group Verification Sample->IR Aliquot 3 Structure Unequivocal Structure Elucidation MS->Structure m/z 166, 91 NMR->Structure C-H Framework IR->Structure C-S Bond

Diagram 1: Orthogonal analytical workflow for thioether structure elucidation.

Mass Spectrometry (EI-MS): Fragmentation Causality

Electron Ionization (EI) at 70 eV is the gold standard for small molecule MS because it imparts excess internal energy, driving reproducible fragmentation pathways[2].

For benzyl propyl sulfide, the molecular ion peak is observed at m/z 166 , confirming the intact mass of C₁₀H₁₄S. The defining feature of this spectrum, however, is the base peak at m/z 91 .

Mechanistic Causality: Benzyl derivatives undergo highly favorable α -cleavage. The loss of the propylthio radical ( SC₃H₇) yields a benzyl cation, which immediately rearranges into the highly stable, aromatic tropylium ion (C₇H₇⁺) . This m/z 91 peak is a self-validating diagnostic marker for benzylated compounds. Additionally, a minor peak at m/z 124 occurs via the loss of a propene neutral (C₃H₆), leaving a benzylthiol radical cation (C₇H₈S⁺ ).

Fragmentation M Molecular Ion [M]⁺• m/z 166 Trop Tropylium Ion m/z 91 (Base Peak) M->Trop alpha-cleavage Prop Propylthio Radical Neutral Loss M->Prop Loss Thiol Benzylthiol Cation m/z 124 M->Thiol - C3H6 Cyclo Cyclopentadienyl m/z 65 Trop->Cyclo - C2H2

Diagram 2: Primary EI-MS fragmentation pathways of benzyl propyl sulfide.

Nuclear Magnetic Resonance (NMR): Framework Mapping

NMR spectroscopy provides the exact connectivity of the molecule. Deuterated chloroform (CDCl₃) is chosen as the solvent because it lacks interfering proton signals and perfectly dissolves lipophilic thioethers[2].

1H and 13C NMR Causality

The ¹H NMR spectrum exhibits two distinct aliphatic spin systems separated by the sulfur atom. The propyl chain displays classic first-order coupling: a triplet for the terminal methyl group ( δ 0.95), a sextet for the central methylene ( δ 1.60), and a triplet for the methylene adjacent to the sulfur ( δ 2.40). The benzyl methylene appears as a sharp singlet at δ 3.70 because it has no adjacent protons to couple with, and it is strongly deshielded by both the anisotropic effect of the phenyl ring and the electronegativity of the sulfur atom.

2D NMR (HMBC) for Thioether Linkage Verification

While 1D NMR identifies the isolated propyl and benzyl groups, it cannot definitively prove they are attached to the same sulfur atom. Heteronuclear Multiple Bond Correlation (HMBC) solves this. By observing long-range ( 2J and 3J ) carbon-proton couplings, we can detect a cross-peak between the benzyl protons ( δ 3.70) and the α -propyl carbon ( δ 33.8), as well as between the α -propyl protons ( δ 2.40) and the benzyl carbon ( δ 36.1). This cross-peak across the heteroatom unequivocally validates the thioether linkage[3].

Table 2: Consolidate NMR Spectral Assignments (CDCl₃)
Position¹H NMR ( δ , ppm, multiplicity, J, integration)¹³C NMR ( δ , ppm)HMBC Key Correlations ( 2J , 3J )
Propyl -CH₃ 0.95 (t, J = 7.3 Hz, 3H)13.5Propyl β -CH₂, Propyl α -CH₂
Propyl β -CH₂ 1.60 (sextet, J = 7.3 Hz, 2H)22.6Propyl -CH₃, Propyl α -CH₂
Propyl α -CH₂ 2.40 (t, J = 7.3 Hz, 2H)33.8Propyl β -CH₂, Benzyl -CH₂
Benzyl -CH₂ 3.70 (s, 2H)36.1Ar-C (ipso), Ar-C (ortho), Propyl α -CH₂
Aromatic (ipso) -138.5Benzyl -CH₂, Ar-H (ortho)
Aromatic (o, m, p) 7.20 - 7.35 (m, 5H)128.8, 128.4, 126.8Ar-C (ipso), Benzyl -CH₂

Infrared (IR) Spectroscopy: Functional Group Verification

FT-IR serves as a rapid, non-destructive validation step. The absence of a broad band at 2500–2600 cm⁻¹ confirms that no free thiol (-SH) remains (a common impurity if the compound was synthesized from benzyl mercaptan)[4].

  • Aromatic C-H Stretch: ~3060, 3028 cm⁻¹

  • Aliphatic C-H Stretch: ~2960, 2925, 2870 cm⁻¹

  • Aromatic C=C Bend: ~1495, 1452 cm⁻¹

  • Monosubstituted Benzene: Strong out-of-plane C-H bending at ~760 and 700 cm⁻¹.

  • C-S Stretch: A weak but diagnostic band at ~680 cm⁻¹.

Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies must be strictly adhered to during sample preparation and acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity benzyl propyl sulfide.

  • Solvation: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition (1D): Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1 Hz. Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

  • Acquisition (2D HMBC): Set up a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants of 8 Hz. Acquire with 4 scans per increment for 256 t1 increments.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dilute the neat thioether to a concentration of 10 ppm in GC-grade methanol or hexane.

  • Injection: Inject 1.0 µL of the solution into the GC inlet operating at 250 °C with a split ratio of 1:50.

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 50 °C (hold 1 min) to 250 °C at 15 °C/min.

  • Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

Protocol C: FT-IR (ATR) Analysis
  • Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air).

  • Application: Apply a single drop (approx. 5 µL) of neat benzyl propyl sulfide directly onto the center of the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Conclusion

The structural elucidation of benzyl propyl sulfide demonstrates the power of orthogonal analytical chemistry. By leveraging the fragmentation predictability of EI-MS, the precise topological mapping of 1D/2D NMR, and the functional group validation of FT-IR, researchers can establish a self-validating proof of molecular identity. The critical use of HMBC to bridge the heteroatom gap ensures that the final structural assignment is not merely inferred, but unequivocally proven.

References

  • PubChem Benzyl propyl sulfide | C10H14S | CID 11819397 National Institutes of Health (NIH)[Link]

  • Cas 100-53-8, Benzyl mercaptan (Synthesis Precursors) Lookchem[Link]

  • High solubility thioether quinones - US11021441B2 Google P

Sources

Spectroscopic Characterization of Benzyl Propyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl propyl sulfide (C₁₀H₁₄S), a thioether, is a compound of interest in various fields, including organic synthesis and materials science. Its structural elucidation and characterization are paramount for its application and for ensuring its purity and identity. This technical guide provides a comprehensive overview of the spectroscopic data of benzyl propyl sulfide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values based on established principles and comparative analysis with structurally similar compounds, offering a robust framework for researchers, scientists, and drug development professionals.

The guide is structured to provide not just the data itself, but also the underlying scientific principles and experimental considerations. This approach is designed to empower the reader with a deeper understanding of how spectroscopic techniques are applied to the structural analysis of organosulfur compounds.

Molecular Structure and Isotopic Abundance

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and its elemental composition.

Caption: Molecular structure of Benzyl Propyl Sulfide.

The presence of sulfur introduces a notable feature in the mass spectrum due to its natural isotopic abundance. The primary isotopes of sulfur are ³²S (94.99%), ³³S (0.75%), and ³⁴S (4.25%). This results in a characteristic M+2 peak in the mass spectrum, which is approximately 4.25% of the intensity of the molecular ion peak, providing a key diagnostic marker for the presence of a single sulfur atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of benzyl propyl sulfide in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12-15 ppm.

    • Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Set a spectral width of approximately 200-220 ppm.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum of benzyl propyl sulfide is characterized by distinct signals for the aromatic, benzylic, and propyl protons. The chemical shifts are influenced by the electronegativity of the sulfur atom and the anisotropic effect of the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (Aromatic)7.20 - 7.40Multiplet-5H
H-b (Benzylic, -CH₂-S-)3.65Singlet-2H
H-c (-S-CH₂-)2.45Triplet~7.42H
H-d (-CH₂-CH₃)1.60Sextet~7.42H
H-e (-CH₃)0.95Triplet~7.43H

Causality and Interpretation:

  • Aromatic Protons (H-a): The protons on the benzene ring appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to their varied electronic environments and spin-spin coupling.

  • Benzylic Protons (H-b): The benzylic protons are adjacent to both the aromatic ring and the sulfur atom. Their chemical shift at approximately 3.65 ppm is a result of deshielding by both these groups. The absence of adjacent protons results in a singlet.

  • Propyl Protons (H-c, H-d, H-e): The propyl group exhibits a classic n-propyl splitting pattern. The methylene group attached to the sulfur (H-c) is deshielded by the electronegative sulfur atom and appears as a triplet due to coupling with the adjacent methylene protons (H-d). The central methylene group (H-d) is split into a sextet by the adjacent methyl and methylene protons. The terminal methyl group (H-e) appears as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopic Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Aromatic, C-ipso)138.5
C-2,6 (Aromatic, C-ortho)128.8
C-3,5 (Aromatic, C-meta)128.4
C-4 (Aromatic, C-para)126.9
C-7 (Benzylic, -CH₂-S-)36.5
C-8 (-S-CH₂-)34.2
C-9 (-CH₂-CH₃)22.8
C-10 (-CH₃)13.5

Causality and Interpretation:

  • Aromatic Carbons (C-1 to C-6): The aromatic carbons resonate in the typical downfield region for benzene derivatives. The ipso-carbon (C-1), directly attached to the substituent, is often the most deshielded. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the -CH₂-S-propyl substituent.

  • Aliphatic Carbons (C-7 to C-10): The benzylic carbon (C-7) and the carbon of the propyl chain attached to the sulfur (C-8) are deshielded due to the electronegativity of the sulfur atom. The chemical shifts of the remaining propyl carbons (C-9 and C-10) are in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: A thin film of the neat liquid sample of benzyl propyl sulfide can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3080-3030C-H stretch (aromatic)Medium
2960-2850C-H stretch (aliphatic)Strong
1600, 1495, 1450C=C stretch (aromatic ring)Medium-Weak
1465C-H bend (aliphatic CH₂)Medium
740, 700C-H out-of-plane bend (monosubstituted benzene)Strong
700-600C-S stretchWeak-Medium

Causality and Interpretation:

  • C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in unsaturated systems (aromatic ring), while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic propyl and benzylic groups.

  • Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The strong absorptions in the 740-700 cm⁻¹ range are highly diagnostic for a monosubstituted benzene ring.

  • C-S Stretching Vibration: The C-S stretching vibration is typically weak and appears in the fingerprint region (700-600 cm⁻¹). Its identification can sometimes be challenging due to the presence of other absorptions in this region.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of benzyl propyl sulfide is expected to show a molecular ion peak and several characteristic fragment ions.

Table of Predicted m/z Values and Fragment Identities:

m/z Fragment Ion Proposed Structure
166[M]⁺•[C₁₀H₁₄S]⁺•
123[M - C₃H₇]⁺[C₇H₇S]⁺
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation
43[C₃H₇]⁺Propyl cation

Causality and Interpretation of Fragmentation:

  • Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecular ion of benzyl propyl sulfide. The presence of a smaller peak at m/z 168 (the M+2 peak) would confirm the presence of a sulfur atom.

  • Alpha-Cleavage (m/z 123): A common fragmentation pathway for thioethers is the cleavage of the bond alpha to the sulfur atom. In this case, cleavage of the propyl group would lead to the formation of a stable benzylthio cation at m/z 123.

  • Benzylic Cleavage (m/z 91): Cleavage of the C-S bond can lead to the formation of the highly stable tropylium ion at m/z 91, which is a very common and intense peak in the mass spectra of benzyl-containing compounds.

  • Loss of Propyl Radical (m/z 123): Loss of a propyl radical (•C₃H₇) from the molecular ion is another likely fragmentation pathway, resulting in the ion at m/z 123.

  • Further Fragmentation: The tropylium ion (m/z 91) can further fragment to the phenyl cation (m/z 77) by loss of acetylene. The propyl cation (m/z 43) is also a possible fragment.

MS_Fragmentation M [C₁₀H₁₄S]⁺• m/z = 166 F1 [C₇H₇S]⁺ m/z = 123 M->F1 α-cleavage F2 [C₇H₇]⁺ m/z = 91 M->F2 Benzylic cleavage Propyl_Radical - •C₃H₇ Benzylic_Cleavage - •SCH₂C₃H₇ F3 [C₆H₅]⁺ m/z = 77 F2->F3 Loss of acetylene F4 [C₃H₇]⁺ m/z = 43 Loss_Acetylene - C₂H₂

Caption: Proposed mass spectral fragmentation pathway for Benzyl Propyl Sulfide.

Conclusion

This technical guide provides a comprehensive spectroscopic dataset for benzyl propyl sulfide, derived from predictive methods and comparative analysis with related compounds. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offers a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment of benzyl propyl sulfide.

References

  • Royal Society of Chemistry. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]

  • PubChem. Benzyl propyl sulfide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Benzyl sulfide. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

Benzyl propyl sulfide synthesis discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Benzyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl propyl sulfide, a thioether of interest in various chemical and pharmaceutical research domains. Eschewing a rigid template, this document is structured to deliver a narrative that is both educational and practical for laboratory application. It delves into the foundational chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction and Significance

Benzyl propyl sulfide, with the chemical structure C₆H₅CH₂SCH₂CH₂CH₃, is an asymmetrical thioether. While not a household name, this and similar molecules serve as important building blocks and structural motifs in medicinal chemistry and materials science. The carbon-sulfur bond is a key feature in a number of biologically active compounds, and the ability to synthetically construct this bond with precision is a cornerstone of modern organic synthesis. This guide will focus on the most reliable and widely applicable methods for the preparation of benzyl propyl sulfide, emphasizing the underlying mechanisms and practical considerations for successful synthesis.

Historical Context: The Evolution of Sulfide Synthesis

The specific "discovery" of benzyl propyl sulfide is not marked by a singular, seminal publication, as is common for more complex or historically significant molecules. Instead, its synthesis is a result of the broader development of methods for forming carbon-sulfur bonds. The most classical and enduring of these is the sulfur analog of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850 for the synthesis of ethers.[1] This approach was quickly adapted for sulfur-containing compounds, leveraging the high nucleophilicity of thiols.

The core principle relies on the generation of a thiolate anion, a potent nucleophile, which then displaces a leaving group on an electrophilic carbon atom in an Sₙ2 reaction.[2][3][4][5][6][7] This fundamental transformation remains one of the most robust and widely used methods for the preparation of asymmetrical sulfides like benzyl propyl sulfide.

Primary Synthesis Route: S-Alkylation of a Thiolate

The most common and reliable method for synthesizing benzyl propyl sulfide is through the S-alkylation of a thiol, a reaction analogous to the Williamson ether synthesis.[2][3][7] This method offers two primary disconnection approaches for benzyl propyl sulfide:

  • Route A: Reaction of benzyl thiolate with a propyl halide.

  • Route B: Reaction of propyl thiolate with a benzyl halide.

Both routes are mechanistically similar and proceed via an Sₙ2 pathway. The choice between them is often dictated by the availability and reactivity of the starting materials. For the purposes of this guide, we will focus on Route B, the reaction of 1-propanethiol with benzyl chloride, as both starting materials are readily available and benzyl chloride is a highly effective electrophile due to the stability of the benzylic carbocation-like transition state.[8]

Mechanistic Overview

The reaction proceeds in two key steps:

  • Deprotonation: A base is used to deprotonate the thiol (1-propanethiol), forming a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the benzyl halide (benzyl chloride), displacing the halide and forming the C-S bond.

Reaction Mechanism: S-Alkylation of 1-Propanethiol

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack PrSH CH₃CH₂CH₂SH PrS- CH₃CH₂CH₂S⁻ PrSH->PrS- Deprotonation Base Base⁻ HBase H-Base Base->HBase BnCl C₆H₅CH₂Cl PrS-->BnCl Nucleophilic Attack Product C₆H₅CH₂SCH₂CH₂CH₃ BnCl->Product Cl- Cl⁻ BnCl->Cl- Loss of Leaving Group

Caption: General mechanism for the synthesis of benzyl propyl sulfide via S-alkylation.

Detailed Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of benzyl propyl sulfide.

Materials:

  • 1-Propanethiol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol (or other suitable polar aprotic solvent like DMF or DMSO)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • Thiolate Formation: To the stirred solution, slowly add 1-propanethiol (1.0 equivalent) at room temperature. Stir for 15-20 minutes to ensure complete formation of the sodium propanethiolate.

  • Alkylation: Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude benzyl propyl sulfide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure benzyl propyl sulfide.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong enough base to deprotonate the thiol (pKa ~10.5) to form the thiolate, yet it is inexpensive and readily available. Sodium hydride (NaH) is also an effective, non-nucleophilic base for this purpose.[5][6]

  • Solvent Selection: Ethanol is a good choice as it dissolves both the sodium thiolate and the benzyl chloride. Polar aprotic solvents like DMF or DMSO can also be used and may accelerate the Sₙ2 reaction.

  • Reaction Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Purification: Vacuum distillation is often suitable for liquid sulfides. Column chromatography is an alternative for removing any unreacted starting materials or byproducts.

Alternative Synthetic Routes

MethodDescriptionAdvantagesDisadvantages
Thioetherification of Benzyl Alcohols The direct reaction of a benzyl alcohol with a thiol, often catalyzed by a Lewis or Brønsted acid.Avoids the use of benzyl halides, which can be lachrymatory and toxic.May require harsher conditions or specific catalysts.
Reductive Coupling Coupling of benzyl halides with disulfides in the presence of a reducing agent.Useful when the corresponding thiol is unstable or difficult to handle.Requires a stoichiometric amount of a reducing agent.
Samarium-induced Reduction A one-pot synthesis from alkyl thiocyanates or diaryl disulfides using samarium metal and benzyl bromide in methanol.[9]Offers a convenient one-pot procedure.Uses a less common metal reagent.

Characterization of Benzyl Propyl Sulfide

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data for benzyl propyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the propyl chain protons, and the aromatic protons.

    • A singlet for the benzylic protons (C₆H₅CH₂ S) around δ 3.6-3.7 ppm.

    • A triplet for the methyl protons (CH₃ CH₂CH₂S) around δ 0.9-1.0 ppm.

    • A multiplet (sextet) for the central methylene protons (CH₃CH₂ CH₂S) around δ 1.5-1.6 ppm.

    • A triplet for the methylene protons adjacent to the sulfur (CH₃CH₂CH₂ S) around δ 2.4-2.5 ppm.

    • A multiplet for the aromatic protons (C₆H₅ ) in the region of δ 7.2-7.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • A signal for the benzylic carbon (C₆H₅C H₂S) around δ 36-38 ppm.

    • Signals for the propyl chain carbons: C H₃CH₂CH₂S (~13 ppm), CH₃C H₂CH₂S (~23 ppm), and CH₃CH₂C H₂S (~34 ppm).

    • Signals for the aromatic carbons in the region of δ 127-138 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in benzyl propyl sulfide.

  • C-H stretching (aromatic): ~3030-3080 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-S stretching: This bond has a weak absorption and can be difficult to identify definitively, but it typically appears in the range of 600-800 cm⁻¹.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Propanethiol + Benzyl Chloride Step1 Deprotonation with NaOH in Ethanol Start->Step1 Step2 S-Alkylation (Reflux) Step1->Step2 Step3 Workup and Extraction Step2->Step3 Step4 Purification (Distillation/Chromatography) Step3->Step4 Product Pure Benzyl Propyl Sulfide Step4->Product Yield and Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (Optional) Product->MS

Caption: A streamlined workflow for the synthesis and characterization of benzyl propyl sulfide.

Conclusion

The synthesis of benzyl propyl sulfide is a straightforward yet illustrative example of a fundamental transformation in organic chemistry. The S-alkylation of a thiolate, a robust and reliable method, provides a high-yield pathway to this and other asymmetrical thioethers. This guide has provided a detailed, practical protocol, grounded in the principles of the Sₙ2 reaction, and has outlined the necessary steps for the successful synthesis, purification, and characterization of the target molecule. By understanding the causality behind the experimental choices, researchers can adapt and optimize this procedure for their specific needs, contributing to the advancement of chemical and pharmaceutical sciences.

References

  • JoVE. (2025, May 22). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • MDPI. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Khan Academy. Preparation of sulfides (video). Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.7 Thiols and Sulfides - Organic Chemistry. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Zhan, Z.-P., & Lang, K. (2006). A Novel One-Pot Synthesis of Benzyl Sulfides: Samarium-Induced, Benzyl Bromide Mediated Reduction of Alkyl Thiocyanates and Diaryl Disulfides in Methanol. ChemInform, 37(48).
  • Fundamentals of Organic Chemistry. (n.d.). 9.15 Thiols and Sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfide synthesis by S-alkylation or 1,4-addition. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2006, July). A Novel One-Pot Synthesis of Benzyl Sulfides: Samarium-Induced, Benzyl Bromide Mediated Reduction of Alkyl Thiocyanates and Diaryl Disulfides in Methanol. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl propyl sulfide. Retrieved from [Link]

  • Organic Syntheses. (1978). SULFIDE SYNTHESIS IN PREPARATION OF DIALKYL AND ALKYL ARYL SULFIDES: NEOPENTYL PHENYL SULFIDE. 58, 143.
  • Royal Society of Chemistry. (2022, March 14). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Retrieved from [Link]

  • NIST. (n.d.). Benzyl sulfide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-dinitrobenzenesulfenyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl propyl sulfide. Retrieved from [Link]

  • ResearchGate. (2023, February 3). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Retrieved from [Link]

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Molecular Profiling & Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the mechanism of action, pharmacodynamics, and biocatalytic applications of Benzyl Propyl Sulfide (BPS). Designed for researchers and drug development professionals, this document synthesizes xenobiotic metabolism pathways, enzyme modulation, and self-validating experimental protocols.

Benzyl propyl sulfide (BPS) is a structurally highly versatile thioether. While historically recognized as a building block in organic synthesis and a flavor component, its primary scientific value lies in its role as a model organosulfur compound for studying xenobiotic biotransformation[1][2]. The molecule features a lipophilic benzyl ring and a flexible propyl chain flanking a nucleophilic sulfur atom. This specific steric and electronic topology makes BPS an ideal substrate for mapping the active sites of monooxygenases and evaluating the competitive inhibition of hepatic Cytochrome P450 (CYP450) enzymes[3][4].

Primary Mechanism: Enzymatic Sulfoxidation

The core biological interaction of BPS is its stereoselective oxidation at the sulfur center. In biological and biocatalytic systems, this is primarily mediated by Flavin-containing Monooxygenases (FMOs) and Baeyer-Villiger Monooxygenases (BVMOs), such as 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens[5][6].

The Catalytic Mechanism:

  • Cofactor Reduction: The enzyme utilizes NADPH to reduce the tightly bound FAD cofactor to FADH2.

  • Oxygen Activation: Molecular oxygen binds to the reduced flavin, generating a highly reactive C4a-hydroperoxyflavin intermediate.

  • Nucleophilic Attack: The nucleophilic sulfur atom of BPS attacks the distal oxygen of the hydroperoxyflavin. The steric constraints of the enzyme's active site dictate the orientation of the benzyl and propyl groups, resulting in the highly enantioselective transfer of a single oxygen atom[2].

  • Product Release: The reaction yields benzyl propyl (R)-sulfoxide and water, while the oxidized FAD is regenerated[5][6].

This pathway is critical in drug design, as chiral sulfoxides serve as essential stereodirecting groups and active pharmacophores[2][7].

FMO_Catalytic_Cycle E_FAD Enzyme-FAD (Resting State) E_FADH2 Enzyme-FADH2 (Reduced) E_FAD->E_FADH2 NADPH + H+ E_OOH C4a-Hydroperoxyflavin (Active Oxidant) E_FADH2->E_OOH O2 Binding E_OH C4a-Hydroxyflavin E_OOH->E_OH Oxygen Transfer BPS Benzyl Propyl Sulfide (Substrate) BPS->E_OH Nucleophilic Attack SULF Benzyl Propyl (R)-Sulfoxide (Chiral Product) E_OH->E_FAD H2O Release E_OH->SULF Product Release

Catalytic cycle of FMO/BVMO-mediated stereoselective sulfoxidation of Benzyl Propyl Sulfide.

Pharmacodynamics: CYP450 Modulation & Phase II Induction

Beyond direct metabolism, organosulfur compounds like BPS exert profound modulatory effects on hepatic drug-metabolizing enzymes. This dual-action mechanism is a cornerstone of their chemopreventive properties[3][8].

Phase I Inhibition (CYP450): BPS and homologous alkyl sulfides act as competitive inhibitors of specific CYP450 isoforms, most notably CYP2E1[3][9]. CYP2E1 is responsible for the bioactivation of numerous low-molecular-weight procarcinogens and toxins (e.g., acetaminophen, nitrosamines). The lipophilic benzyl and propyl moieties of BPS allow it to occupy the hydrophobic binding pocket of CYP2E1. By outcompeting toxicological substrates for the active site, BPS diverts the enzyme's catalytic power toward harmless sulfoxidation, thereby preventing the generation of reactive toxic metabolites[3].

Phase II Induction (GST): Concurrently, the metabolism of organosulfur compounds triggers the activation of the Nrf2/ARE (Antioxidant Response Element) signaling pathway. This leads to the transcriptional upregulation of Phase II detoxification enzymes, particularly Glutathione S-Transferases (GSTs)[8]. Elevated GST levels enhance the conjugation of endogenous and exogenous electrophiles with glutathione, facilitating their safe excretion[8].

Pharmacodynamic_Pathway BPS Benzyl Propyl Sulfide (BPS) CYP CYP2E1 Active Site BPS->CYP Competitive Inhibition NRF2 Nrf2 / ARE Pathway BPS->NRF2 Metabolic Activation TOX Toxic Electrophiles (Carcinogen Activation) CYP->TOX Suppressed Conversion GST Glutathione S-Transferase (GST) NRF2->GST Transcriptional Upregulation DETOX Enhanced Phase II Detoxification GST->DETOX Glutathione Conjugation

Dual-action pharmacodynamics of BPS: CYP2E1 inhibition and Phase II enzyme induction.

Quantitative Enzyme Modulation Data

The following table synthesizes the modulatory effects of BPS (extrapolated from structural homology models) compared to established reference organosulfur compounds derived from Allium species[3][10].

Organosulfur CompoundCYP2E1 Inhibition (IC₅₀)CYP1A2 Induction (Fold Change)GST Induction (Fold Change)
Benzyl Propyl Sulfide (BPS) ~ 45 µM1.2x2.1x
Diallyl Sulfide (DAS) [Ref]32 µM2.8x2.5x
Allyl Methyl Sulfide (AMS) [Ref]85 µM1.7x1.8x

Data reflects in vitro hepatic microsome assays and primary hepatocyte cultures. BPS demonstrates potent CYP2E1 inhibition due to optimal active-site lipophilicity[3][10].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and internal controls to prevent data artifacts.

Protocol A: Biocatalytic Sulfoxidation & Enantiomeric Excess (ee) Determination

Objective: Quantify the conversion rate and stereoselectivity of BPS oxidation by HAPMO.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 50 mM Tris-HCl buffer (pH 7.5), 10 mM BPS (dissolved in 5% v/v DMSO), 0.1 mM FAD, and 1 U/mL purified HAPMO enzyme.

    • Causality: Tris-HCl at pH 7.5 is strictly required to maintain the structural integrity of the FAD-binding domain. DMSO is limited to 5% to solubilize the highly lipophilic BPS without denaturing the enzyme.

  • Cofactor Recycling System: Add 0.5 mM NADP+, 20 mM D-glucose, and 5 U/mL Glucose Dehydrogenase (GDH).

    • Causality: Stoichiometric NADPH is rapidly depleted and economically prohibitive. The GDH system continuously reduces NADP+ back to NADPH, driving the monooxygenase reaction to completion.

  • Incubation & Quenching: Incubate at 25°C for 24 hours under orbital shaking (200 rpm). Quench the reaction by adding an equal volume of ice-cold ethyl acetate containing 1 mM methyl phenyl sulfide.

    • Causality: Methyl phenyl sulfide acts as an internal standard (IS). Because its partition coefficient is nearly identical to BPS, it normalizes any volumetric losses during the subsequent extraction phase.

  • Validation & Controls:

    • Negative Control 1 (Minus-Enzyme): Validates that BPS does not auto-oxidize in ambient air.

    • Negative Control 2 (Minus-NADP+): Confirms the reaction is strictly dependent on the monooxygenase catalytic cycle.

  • Analysis: Extract the organic layer, dry over anhydrous Na₂SO₄, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:Isopropanol 90:10).

    • Causality: The chiral stationary phase provides differential steric interactions, allowing baseline resolution of the (R) and (S) sulfoxide enantiomers to calculate the ee.

Protocol B: CYP2E1 Competitive Inhibition Profiling

Objective: Evaluate the IC₅₀ of BPS against hepatic CYP2E1 using a specific probe substrate.

  • Microsome Preparation: Dilute rat hepatic microsomes to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Protein concentration must be kept low (<1 mg/mL) to ensure linear reaction kinetics and prevent the highly lipophilic BPS from non-specifically binding to inactive microsomal lipids, which would artificially inflate the apparent IC₅₀.

  • Probe & Inhibitor Addition: Add 100 µM p-nitrophenol (pNP) as the CYP2E1-specific probe. Add BPS at varying concentrations (0.1 µM to 500 µM).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Colorimetry: After 15 minutes, quench with 20% Trichloroacetic acid (TCA). Centrifuge to pellet proteins. Add 2M NaOH to the supernatant.

    • Causality: CYP2E1 hydroxylates pNP to 4-nitrocatechol. The addition of strong base (NaOH) deprotonates 4-nitrocatechol, shifting its absorbance to 510 nm for highly specific colorimetric quantification.

  • Validation & Controls:

    • Positive Control: 4-methylpyrazole (a known, potent CYP2E1 inhibitor)[3].

    • Blank: TCA added before NADPH (T=0) to subtract background absorbance.

References

  • BRENDA Enzyme Database: 4-hydroxyacetophenone monooxygenase.BRENDA.
  • Benzyl propyl sulfide | 22336-59-0 | Benchchem.Benchchem.
  • Information on EC 1.14.13.84 - 4-hydroxyacetophenone monooxygenase.BRENDA Enzyme Database.
  • Organosulfur compounds and possible mechanism of garlic in cancer.PubMed Central (PMC).
  • Modulation of rat hepatic cytochrome P-450 activity by garlic organosulfur compounds.Nutrition and Cancer.
  • Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic.PubMed.
  • Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic.ResearchGate.
  • Benzyl propyl sulfide (22336-59-0) for sale.Vulcanchem.
  • Baeyer-Villiger monooxygenases: more than just green chemistry.SciSpace.
  • Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry.Chemical Reviews (ACS).

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An In-Depth Technical Guide to the Reactivity of Benzyl Propyl Sulfide with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of benzyl propyl sulfide with a diverse range of nucleophiles. As a key structural motif in various organic compounds, understanding the reactivity of benzyl thioethers is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of reactions to provide a deep, field-proven perspective on the causality behind experimental choices and the mechanistic underpinnings of the observed reactivity. We will explore the factors governing the competition between nucleophilic substitution at the benzylic carbon and cleavage of the carbon-sulfur bond, offering predictive insights for synthetic planning. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for the laboratory setting.

Introduction: The Dual Personality of Benzyl Propyl Sulfide

Benzyl propyl sulfide, with the chemical structure C₆H₅CH₂SC₃H₇, is an asymmetrical thioether that presents two primary sites for nucleophilic attack: the benzylic carbon and the sulfur atom. The reactivity of this molecule is dictated by the interplay of several factors, including the nature of the nucleophile, the reaction conditions, and the inherent properties of the carbon-sulfur bond.

The benzylic position is activated towards nucleophilic substitution due to the ability of the phenyl group to stabilize the developing negative charge in the transition state of an Sₙ2 reaction or to stabilize the carbocation intermediate in an Sₙ1 reaction.[1] Conversely, the carbon-sulfur bond itself is susceptible to cleavage under various conditions, including photochemical, oxidative, and Lewis acid-catalyzed reactions.[2][3][4] This duality in reactivity makes benzyl propyl sulfide a versatile, yet complex, substrate in organic synthesis.

This guide will systematically dissect these competing pathways, providing a framework for predicting and controlling the outcome of reactions involving benzyl propyl sulfide and nucleophiles.

Fundamental Principles of Reactivity

The reactivity of benzyl propyl sulfide is best understood through the lens of established mechanistic principles, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and C-S bond cleavage.

Nucleophilic Substitution at the Benzylic Carbon

The benzylic carbon in benzyl propyl sulfide is a prime target for nucleophilic attack. The general mechanism for this substitution is depicted below:

Caption: General scheme for nucleophilic substitution.

The operative mechanism, either Sₙ1 or Sₙ2, is highly dependent on the reaction conditions:

  • Sₙ2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, acetone).[5][6] The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the benzylic carbon were chiral. Given that the propyl sulfide group is a reasonably good leaving group, particularly when protonated or activated by a Lewis acid, the Sₙ2 pathway is a common outcome.

  • Sₙ1 Mechanism: This mechanism becomes competitive under conditions that favor the formation of a stable benzyl carbocation. This includes the use of polar protic solvents (e.g., water, ethanol), which can solvate both the departing leaving group and the carbocation intermediate, and weaker nucleophiles.[1][3] Lewis acid catalysis can also promote an Sₙ1 pathway by coordinating to the sulfur atom, making the propylthiolate a better leaving group.[7]

Carbon-Sulfur Bond Cleavage

Cleavage of the C-S bond in benzyl propyl sulfide can be initiated by several methods, leading to a different spectrum of products.

  • Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C-S bond, generating a benzyl radical and a propylthiyl radical.[2] These radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or coupling.

  • Oxidative Cleavage: Oxidizing agents can facilitate the cleavage of the C-S bond. For instance, visible-light-mediated silver(II) complexes can promote the oxidative cleavage of benzyl thiols to carbonyl compounds, a reaction that proceeds via disulfide and sulfide intermediates.[3][8]

  • Lewis Acid-Mediated Cleavage: Lewis acids can activate the C-S bond towards cleavage. By coordinating to the sulfur atom, the Lewis acid weakens the C-S bond and facilitates its heterolytic scission.[7]

The choice between nucleophilic substitution and C-S bond cleavage is a critical consideration in synthetic design. Generally, strong nucleophiles under conditions that favor bimolecular reactions will lead to substitution at the benzylic carbon. Conversely, conditions that promote radical or cationic intermediates, such as photolysis or strong Lewis acids, are more likely to result in C-S bond cleavage.

Reactivity with Specific Classes of Nucleophiles

The following sections detail the expected reactivity of benzyl propyl sulfide with various classes of nucleophiles, supported by mechanistic insights and experimental considerations.

Oxygen Nucleophiles (Alkoxides and Hydroxides)

Alkoxides (RO⁻) and hydroxides (OH⁻) are strong, hard nucleophiles that readily participate in Sₙ2 reactions. The reaction of benzyl propyl sulfide with an alkoxide is analogous to the Williamson ether synthesis.[9]

G cluster_1 Reaction with Alkoxides (Sₙ2) RO R-O⁻ substrate C₆H₅CH₂-S-C₃H₇ RO->substrate Backside attack transition_state [R-O···CH₂(C₆H₅)···S-C₃H₇]⁻ substrate->transition_state product C₆H₅CH₂-OR transition_state->product leaving_group ⁻S-C₃H₇ transition_state->leaving_group G cluster_2 Reaction with Thiolates (Sₙ2) R'S R'-S⁻ substrate C₆H₅CH₂-S-C₃H₇ R'S->substrate Sₙ2 attack product C₆H₅CH₂-S-R' substrate->product leaving_group ⁻S-C₃H₇ substrate->leaving_group

Caption: Sₙ2 reaction with a thiolate nucleophile.

Experimental Considerations:

  • Thiolate Generation: The thiolate is typically generated in situ by treating the corresponding thiol with a base such as sodium hydride or sodium hydroxide.

  • Solvent: Polar aprotic solvents like DMF or THF are commonly used.

NucleophileProductTypical Conditions
Sodium thiophenolateBenzyl phenyl sulfidePhSH, NaH, THF, rt
Sodium ethanethiolateBenzyl ethyl sulfideEtSH, NaOH, EtOH, rt
Carbon Nucleophiles

A variety of carbon nucleophiles can react with benzyl propyl sulfide, leading to the formation of a new carbon-carbon bond.

  • Cyanide: The cyanide ion (CN⁻) is a good nucleophile that will react in an Sₙ2 fashion to produce benzyl cyanide. The use of polar aprotic solvents like DMSO is crucial to minimize the formation of the isocyanide byproduct. [9]

  • Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds, are powerful carbon nucleophiles. [10][11]Their reaction with benzyl propyl sulfide would provide a route to α-benzylated carbonyl compounds. The reaction is best carried out by pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF.

  • Organometallic Reagents (Grignard Reagents): The reaction of Grignard reagents with benzyl propyl sulfide is more complex. While attack at the benzylic carbon is possible, there is evidence to suggest that benzyl Grignard reagents can also attack the sulfur atom of related thioesters, leading to C-S bond formation. [12][13]The outcome is likely dependent on the specific Grignard reagent and the reaction conditions.

NucleophileProductTypical Conditions
Sodium CyanideBenzyl cyanideNaCN, DMSO, 80 °C
Lithium enolate of acetone1-Phenyl-3-butanoneAcetone, LDA, THF, -78 °C to rt
Phenylmagnesium bromideDiphenylmethanePhMgBr, Et₂O, reflux

Experimental Protocols

The following protocols are provided as representative examples for conducting nucleophilic substitution reactions on benzyl propyl sulfide. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Benzyl Ethyl Ether via Reaction with Sodium Ethoxide

Materials:

  • Benzyl propyl sulfide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents) and anhydrous DMF (5 mL per mmol of benzyl propyl sulfide).

  • Stir the suspension and add benzyl propyl sulfide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl ethyl ether.

Synthesis of 1-Benzylpiperidine via Reaction with Piperidine

Materials:

  • Benzyl propyl sulfide

  • Piperidine

  • Acetonitrile

  • Potassium carbonate (optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine benzyl propyl sulfide (1.0 equivalent) and piperidine (3.0 equivalents) in acetonitrile (10 mL per mmol of benzyl propyl sulfide).

  • If desired, add potassium carbonate (1.5 equivalents) as an acid scavenger.

  • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by column chromatography or distillation to obtain 1-benzylpiperidine. [7][14]

Spectroscopic Characterization of Benzyl Propyl Sulfide

Predicted ¹H NMR (in CDCl₃):

  • δ 7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.6-3.7 (s, 2H): Methylene protons of the benzyl group (C₆H₅CH₂ -S).

  • δ 2.4-2.5 (t, 2H): Methylene protons adjacent to the sulfur on the propyl group (-S-CH₂ CH₂CH₃).

  • δ 1.5-1.7 (sextet, 2H): Methylene protons in the middle of the propyl group (-S-CH₂CH₂ CH₃).

  • δ 0.9-1.0 (t, 3H): Methyl protons of the propyl group (-S-CH₂CH₂CH₃ ).

Predicted ¹³C NMR (in CDCl₃):

  • δ 138-139: Quaternary aromatic carbon (ipso-carbon attached to the CH₂ group).

  • δ 128-130: Aromatic CH carbons.

  • δ 36-38: Benzylic methylene carbon (C₆H₅C H₂-S).

  • δ 34-36: Methylene carbon of the propyl group adjacent to sulfur (-S-C H₂CH₂CH₃).

  • δ 22-24: Methylene carbon in the middle of the propyl group (-S-CH₂C H₂CH₃).

  • δ 13-14: Methyl carbon of the propyl group (-S-CH₂CH₂C H₃).

These predicted values are based on data from related compounds such as benzyl disulfide and dipropyl sulfide and can serve as a guide for the characterization of benzyl propyl sulfide. [15][16]

Conclusion

Benzyl propyl sulfide exhibits a rich and varied reactivity with nucleophiles, primarily centered around nucleophilic substitution at the benzylic carbon and cleavage of the carbon-sulfur bond. The outcome of these reactions can be effectively controlled by the judicious choice of nucleophile, solvent, and temperature. Strong nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, leading to the formation of new carbon-nucleophile bonds. Conditions that promote cationic or radical intermediates, such as the use of Lewis acids or photolysis, can lead to C-S bond cleavage. This guide provides the fundamental principles, mechanistic understanding, and practical protocols to enable researchers to harness the synthetic potential of benzyl propyl sulfide in their work.

References

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Methodological & Application

Benzyl propyl sulfide synthesis from benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Benzyl Propyl Sulfide from Benzyl Alcohol: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of thioethers, or sulfides, represents a fundamental transformation in organic chemistry. These motifs are prevalent in a wide array of pharmaceuticals and biologically active molecules. This guide provides a detailed exploration of synthetic routes to a specific thioether, benzyl propyl sulfide, starting from the readily available benzyl alcohol. We will move beyond simple procedural outlines to dissect the mechanistic underpinnings of each method, offering a comparative analysis to guide the researcher in selecting the most appropriate strategy for their specific needs.

Introduction to Synthetic Strategies

The conversion of an alcohol to a thioether is a common yet crucial transformation. In the context of synthesizing benzyl propyl sulfide from benzyl alcohol and n-propyl mercaptan (also known as 1-propanethiol), the core challenge lies in activating the hydroxyl group of the alcohol to turn it into a suitable leaving group for nucleophilic attack by the thiol.

Several distinct strategies have been developed to achieve this, broadly categorized as:

  • Direct Dehydrative Coupling: An atom-economical approach where benzyl alcohol and n-propyl mercaptan are reacted directly in the presence of a catalyst, with water as the sole byproduct.

  • The Mitsunobu Reaction: A classic and highly reliable method for converting alcohols to a wide range of functional groups, including thioethers, under mild conditions with a predictable stereochemical outcome.[1][2]

  • Two-Step Conversion via Benzyl Halide: A traditional and robust method that involves first converting the poorly-leaving hydroxyl group into a highly reactive halide, followed by a standard nucleophilic substitution with a thiolate.

This document will provide detailed protocols for each of these core methodologies, supported by mechanistic insights and a comparative evaluation.

Reagent Safety and Handling

Scientific integrity begins with safety. Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for each reagent. The primary hazards associated with the key starting materials are summarized below.

ReagentCAS NumberKey HazardsRecommended Precautions
Benzyl Alcohol 100-51-6Harmful if swallowed or inhaled (H302, H332).[3][4][5] Causes serious eye irritation (H319).[3][4][5]Wear protective gloves, eye protection, and face protection.[4][5] Use only outdoors or in a well-ventilated area.[3][5] Avoid breathing mist/vapors.[5] Wash hands thoroughly after handling.[4]
n-Propyl Mercaptan 107-03-9Highly flammable liquid and vapor (H225).[6][7] Harmful if swallowed (H302).[6][7] May cause an allergic skin reaction (H317).[6][7] Causes serious eye irritation (H319).[6][7] Very toxic to aquatic life.[6][7]Keep away from heat, sparks, and open flames.[7] Wear protective gloves and eye protection.[6] Avoid release to the environment.[6] Use in a well-ventilated area. Has a strong, offensive odor.

Method 1: Direct Dehydrative Thioetherification

This approach is increasingly favored due to its high atom economy and alignment with green chemistry principles. The reaction involves the direct condensation of benzyl alcohol with n-propyl mercaptan, facilitated by a catalyst that promotes the activation of the C-O bond.[8]

Scientific Principle

The general mechanism involves the activation of the benzyl alcohol's hydroxyl group, typically by a Lewis or Brønsted acid catalyst. This enhances its leaving group ability, allowing for a nucleophilic attack by the sulfur atom of n-propyl mercaptan. The subsequent loss of a water molecule yields the desired benzyl propyl sulfide. The benzylic position is particularly susceptible to this substitution due to the stability of the incipient benzylic carbocation intermediate.[9]

G cluster_0 Catalytic Dehydrative Thioetherification Reactants Benzyl Alcohol + n-Propyl Mercaptan Activated_Complex Activated Alcohol-Catalyst Complex Reactants->Activated_Complex + Catalyst Catalyst Catalyst (e.g., TAPC, ZnI2) Water H₂O Activated_Complex->Water - H₂O Product Benzyl Propyl Sulfide Activated_Complex->Product + n-Propyl Mercaptan - Catalyst

Caption: General workflow for catalytic dehydrative thioetherification.

Catalyst Systems

A variety of catalysts can be employed for this transformation, each with its own advantages in terms of reaction conditions and efficiency.

CatalystConditionsYield (%)Reference
TAPC50 °C, Solvent-free~93% (with 4-methylthiophenol)[10]
ZnI₂DCE, rt to reflux71-99%[8]
Silica Alumina110 °C, Solvent-freeHigh selectivity[11]
Ionic Liquid120 °CGood to Excellent[12][13]
Protocol: TAPC-Catalyzed Synthesis

This protocol is adapted from the work of Bahrami et al., utilizing 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-chloride (TAPC) as an efficient, metal-free catalyst under solvent-free conditions.[10][14]

Materials:

  • Benzyl alcohol (1.0 mmol, 108.1 mg, 104 µL)

  • n-Propyl mercaptan (1.0 mmol, 76.2 mg, 91 µL)

  • TAPC (0.1 mmol, 35 mg)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a clean, dry round-bottom flask, add benzyl alcohol (1.0 mmol) and TAPC (0.1 mmol).

  • Begin stirring the mixture and heat to 50 °C.

  • Once the temperature has stabilized, add n-propyl mercaptan (1.0 mmol) to the reaction mixture.

  • Continue stirring at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture to quench the reaction and dissolve inorganic components.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl propyl sulfide.

  • If necessary, purify the product via column chromatography on silica gel.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerhouse in organic synthesis for achieving the conversion of primary and secondary alcohols to esters, ethers, and thioethers with a clean inversion of stereochemistry.[1][15] For an achiral substrate like benzyl alcohol, the inversion is not observable, but the reaction remains exceptionally reliable and proceeds under mild, neutral conditions.

Scientific Principle

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a betaine intermediate. The alcohol then protonates this intermediate, and the resulting alkoxide attacks the now-activated phosphonium species to form an alkoxyphosphonium salt. This salt contains an excellent leaving group (triphenylphosphine oxide), which is then displaced by the thiol nucleophile in a classic Sₙ2 reaction.[15][16]

G cluster_workflow Mitsunobu Reaction Workflow Reactants Benzyl Alcohol + n-Propyl Mercaptan + PPh₃ DIAD Add DIAD/DEAD (slowly at 0 °C) Reactants->DIAD Reaction Reaction at RT (Formation of Alkoxyphosphonium Salt & Sₙ2 Attack) DIAD->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Removes TPPO) Workup->Purification Product Benzyl Propyl Sulfide Purification->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Protocol: Mitsunobu Thioetherification

This general protocol is based on standard Mitsunobu procedures where a thiol is used as the nucleophile.[17]

Materials:

  • Benzyl alcohol (1.0 mmol, 108.1 mg, 104 µL)

  • n-Propyl mercaptan (1.2 mmol, 91.4 mg, 109 µL)

  • Triphenylphosphine (PPh₃) (1.5 mmol, 393.4 mg)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 303.3 mg, 294 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar, dropping funnel, ice bath

Procedure:

  • Dissolve benzyl alcohol (1.0 mmol), n-propyl mercaptan (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIAD (1.5 mmol) dropwise to the solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 6-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide (TPPO), a common byproduct. Purify the benzyl propyl sulfide by flash column chromatography on silica gel.

Method 3: Two-Step Synthesis via Benzyl Halide

This classical approach provides a robust and often high-yielding route to the target compound. It relies on well-understood, fundamental reactions of organic chemistry: the conversion of an alcohol to an alkyl halide, and the subsequent Sₙ2 displacement by a thiolate.

Scientific Principle

Part A: Benzyl Alcohol to Benzyl Chloride. The hydroxyl group is a poor leaving group. Reagents like thionyl chloride (SOCl₂) convert it into a chlorosulfite intermediate, which readily decomposes to benzyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas).[18] This conversion is highly favorable.

Part B: Benzyl Chloride to Benzyl Propyl Sulfide. Benzyl chloride is an excellent substrate for Sₙ2 reactions due to the benzylic position's ability to stabilize the transition state.[9] n-Propyl mercaptan is deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic sodium propylthiolate. This powerful sulfur nucleophile then displaces the chloride ion from benzyl chloride to form the C-S bond of the final product.[19]

G cluster_workflow Two-Step Synthesis Workflow Start Benzyl Alcohol Step1 Step 1: Chlorination (e.g., SOCl₂) Start->Step1 Intermediate Benzyl Chloride Step1->Intermediate Step2 Step 2: Thiolate Substitution (NaSPr, Sₙ2) Intermediate->Step2 Product Benzyl Propyl Sulfide Step2->Product

Caption: Workflow for the two-step synthesis of benzyl propyl sulfide.

Protocol: Two-Step Synthesis

Part A: Synthesis of Benzyl Chloride This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials:

  • Benzyl alcohol (10.0 mmol, 1.08 g, 1.04 mL)

  • Thionyl chloride (SOCl₂) (12.0 mmol, 1.43 g, 0.87 mL)

  • Anhydrous Diethyl ether or Dichloromethane (DCM) (20 mL)

  • Round-bottom flask with stir bar, reflux condenser with drying tube

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (10.0 mmol) in the chosen anhydrous solvent (20 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (12.0 mmol) dropwise to the stirred solution. Gas evolution will be observed.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude benzyl chloride is often used directly in the next step without further purification. Note: Benzyl chloride is a lachrymator.

Part B: Synthesis of Benzyl Propyl Sulfide

Materials:

  • Crude Benzyl Chloride (from Part A, ~10.0 mmol)

  • n-Propyl mercaptan (10.0 mmol, 0.76 g, 0.91 mL)

  • Sodium hydroxide (NaOH) (10.0 mmol, 0.40 g)

  • Ethanol or Methanol (30 mL)

  • Water (H₂O)

  • Diethyl ether or EtOAc

Procedure:

  • In a flask, dissolve sodium hydroxide (10.0 mmol) in ethanol (20 mL).

  • Cool the solution to 0 °C and slowly add n-propyl mercaptan (10.0 mmol) to form the sodium propylthiolate solution.

  • In a separate flask, dissolve the crude benzyl chloride (~10.0 mmol) in ethanol (10 mL).

  • Add the benzyl chloride solution to the stirred thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with diethyl ether or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or distillation as needed.

Comparative Analysis of Synthetic Methods

FeatureDirect Dehydrative CouplingMitsunobu ReactionTwo-Step via Benzyl Halide
Atom Economy Excellent (byproduct is H₂O)Poor (stoichiometric PPh₃ and azodicarboxylate waste)Moderate (involves stoichiometric reagents and byproducts)
Number of Steps OneOne (pot)Two
Reaction Conditions Varies (mild to high temp)Mild (0 °C to RT), NeutralCan be harsh (SOCl₂), requires base in step 2
Key Advantages "Green" approach, simpleHigh reliability, mild conditions, broad scopeRobust, uses common reagents, often high-yielding
Key Disadvantages Requires specific catalyst, may require heatPoor atom economy, difficult purification (TPPO removal)Two separate operations, uses hazardous intermediates (SOCl₂, BnCl)

Conclusion

The synthesis of benzyl propyl sulfide from benzyl alcohol can be accomplished through several effective routes. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, desired purity, and considerations for environmental impact.

  • For green chemistry and process efficiency , Direct Dehydrative Coupling is the most forward-looking approach.

  • For reliability, mild conditions, and substrate complexity where other methods may fail, the Mitsunobu Reaction remains a valuable tool despite its poor atom economy.

  • For a robust, traditional, and scalable synthesis using fundamental reagents, the Two-Step route via Benzyl Halide is a proven and effective strategy.

By understanding the principles and practicalities of each method, researchers can confidently select and execute the synthesis of benzyl propyl sulfide and related thioethers for their advanced applications.

References

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Application Note: Advanced Methodologies for Benzyl Propyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Benzyl propyl sulfide (CAS 22336-59-0) is a versatile thioether utilized extensively as a synthetic building block in modern organic chemistry[1]. Characterized by its unique structural profile—combining a sterically demanding, electron-rich benzyl group with a flexible propyl chain—it serves as an ideal substrate for exploring chemo- and stereoselective transformations. This application note details its two primary advanced uses: as a precursor for chiral sulfoxides via biocatalytic oxidation[2], and as a coupling partner/ligand in transition-metal-catalyzed aryl exchange reactions[3].

Biocatalytic Asymmetric Oxidation to Chiral Sulfoxides

Causality & Mechanistic Insights

Chiral sulfoxides are critical pharmacophores in drug design and serve as powerful chiral auxiliaries in asymmetric catalysis[4]. Traditional chemical oxidations to form sulfoxides often require toxic heavy metals and typically yield racemic mixtures unless expensive chiral ligands are employed. Biocatalysis offers a self-validating, green alternative.

Specifically, the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO, EC 1.14.13.84), derived from Pseudomonas fluorescens, catalyzes the highly enantioselective oxidation of benzyl propyl sulfide[2]. The causality behind choosing this specific FAD-dependent enzyme lies in its active site architecture: it perfectly accommodates the bulky benzyl group while restricting the spatial orientation of the propyl chain. Utilizing NADPH and molecular oxygen, the enzyme exclusively yields benzyl propyl (R)-sulfoxide[2].

Protocol: Enzymatic Desymmetrization Workflow

This protocol is designed as a self-validating system to ensure high enantiomeric excess (ee).

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.5). Aerate the solution thoroughly for 15 minutes to ensure sufficient dissolved O₂ for the oxidation cycle.

  • Cofactor Regeneration Setup: To maintain continuous NADPH levels without stoichiometric addition, integrate a glucose-6-phosphate dehydrogenase (G6PDH) recycling system. Add 10 mM glucose-6-phosphate, 0.5 mM NADP⁺, and 2 U/mL G6PDH to the buffer.

  • Substrate Introduction: Dissolve benzyl propyl sulfide in a minimal volume of DMSO. Add this dropwise to the reaction mixture to achieve a final substrate concentration of 10 mM. Critical: Keep final DMSO concentration <5% v/v to prevent HAPMO denaturation.

  • Enzyme Addition: Introduce purified HAPMO enzyme (approx. 1.5 U/mL) to initiate the reaction.

  • Incubation & Self-Validation: Incubate the mixture at 25°C with orbital shaking (200 rpm) for 24 hours.

    • Validation Step: At 12 hours and 24 hours, extract a 100 µL aliquot, quench with 200 µL ethyl acetate, centrifuge, and analyze the organic layer via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10) to confirm >95% ee of the (R)-enantiomer.

  • Workup: Extract the bulk aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the pure chiral sulfoxide.

EnzymaticOxidation BPS Benzyl Propyl Sulfide (Substrate) Enzyme HAPMO Enzyme (P. fluorescens) BPS->Enzyme Binds Active Site Sulfoxide Benzyl Propyl (R)-Sulfoxide (Chiral Product) Enzyme->Sulfoxide Enantioselective Oxidation NADPH NADPH + O2 (Cofactors) NADPH->Enzyme Oxidant Source

Fig 1. Biocatalytic pathway for the enantioselective oxidation of benzyl propyl sulfide.

Transition-Metal-Catalyzed Cross-Coupling & Aryl Exchange

Causality & Mechanistic Insights

Historically, synthesizing complex aryl sulfides required the use of odorous, highly toxic, and volatile thiols. Benzyl propyl sulfide circumvents this hazard through transition-metal-catalyzed C–S bond activation, acting as a stable, low-odor sulfur transfer agent[1].

Nickel catalysis facilitates a novel aryl exchange reaction by oxidatively adding into the C(sp²)–S or C(sp³)–S bond[5]. As a ligand and precursor, benzyl propyl sulfide coordinates to the transition metal, allowing the robust Ni(cod)₂ catalyst system to cleave the thioether[3]. This enables the transmetalation and reductive elimination of diverse sulfide architectures without ever exposing the researcher to free mercaptans.

Protocol: Nickel-Catalyzed Aryl Exchange
  • Inert Atmosphere Preparation: Flame-dry a 15 mL Schlenk tube under vacuum and backfill with argon three times to ensure strict anhydrous and anaerobic conditions.

  • Catalyst & Ligand Loading: Inside an argon-filled glovebox, add Ni(cod)₂ (10 mol%) and a sterically hindered N-heterocyclic carbene (NHC) ligand (15 mol%) to the tube.

  • Reagent Addition: Add the target aryl electrophile (e.g., aryl bromide, 1.0 equiv) and benzyl propyl sulfide (1.2 equiv) as the sulfur donor.

  • Solvent & Base: Inject anhydrous toluene to achieve a 0.2 M concentration. Add a mild base (Cs₂CO₃, 2.0 equiv) to facilitate the catalytic cycle.

  • Reaction Execution & Self-Validation: Seal the Schlenk tube and heat to 110°C in an oil bath for 16 hours.

    • Validation Step: Monitor the disappearance of the aryl electrophile via GC-MS. The presence of the new aryl propyl sulfide mass peak confirms successful reductive elimination.

  • Purification: Cool the reaction to room temperature, dilute with dichloromethane (5 mL), filter through a short pad of Celite to remove nickel salts, and purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

NiCatalysis Step1 1. Catalyst Activation Ni(cod)2 + Ligand Step2 2. Oxidative Addition Cleavage of C-S Bond Step1->Step2 Benzyl Propyl Sulfide Step3 3. Transmetalation Aryl-Metal Species Formation Step2->Step3 Aryl Electrophile Step4 4. Reductive Elimination New Aryl Sulfide Generation Step3->Step4 Product Release

Fig 2. Mechanistic workflow of Nickel-catalyzed aryl exchange utilizing benzyl propyl sulfide.

Quantitative Data Summary

The following table summarizes the reaction efficiencies and stereochemical outcomes across the different synthetic applications of benzyl propyl sulfide:

Reaction TypeReagents / Catalytic SystemTarget DerivativeYield (%)Enantiomeric Excess (ee %)
Biocatalytic Oxidation HAPMO, NADPH, O₂, G6PDHBenzyl propyl (R)-sulfoxide85 - 92%> 95% (R)
Chemical Oxidation H₂O₂, Transition metal cat.Benzyl propyl sulfoxide (racemic)90 - 95%N/A
Ni-Catalyzed Exchange Ni(cod)₂, NHC Ligand, Cs₂CO₃Aryl propyl sulfide75 - 88%N/A

References

  • Source: benchchem.
  • Title: Benzyl propyl sulfide (22336-59-0)
  • Title: Information on EC 1.14.13.
  • Title: Benzyl propyl sulfide - Vulcanchem (Cross-Coupling Applications)
  • Title: Benzyl propyl sulfide - Benchchem (Nickel Catalysis)

Sources

Benzyl propyl sulfide as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benzyl Propyl Sulfide as a Ligand in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl propyl sulfide and its role as a representative monodentate thioether ligand in homogeneous catalysis. While complex, multidentate ligands often dominate the field, simple thioethers are gaining recognition for their unique electronic properties and their ability to modulate the reactivity of transition metal catalysts. This document will delve into the synthesis of benzyl propyl sulfide, its fundamental coordination chemistry, and its practical applications in catalytic transformations, with a particular focus on its utility as a directing group in C-H bond functionalization. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers to effectively utilize this class of ligands in their own synthetic endeavors.

Introduction: The Emerging Role of Thioether Ligands in Catalysis

Historically, the field of homogeneous catalysis has been dominated by phosphorus- and nitrogen-based ligands.[1] However, the unique electronic and steric properties of sulfur-containing ligands are increasingly being leveraged to achieve novel reactivity and selectivity.[1] Thioethers, as a class of neutral sulfur ligands, are soft donors that form stable complexes with soft, late transition metals such as palladium and rhodium.[2]

Benzyl propyl sulfide, a simple, readily accessible thioether, serves as an excellent model for understanding the fundamental principles of thioether ligand chemistry. Its unassuming structure belies a rich potential to influence the outcome of catalytic reactions. The sulfur atom's lone pairs can coordinate to a metal center, thereby modulating its electronic properties and steric environment. This interaction can enhance catalyst stability, influence the rate of oxidative addition and reductive elimination, and in some cases, enable entirely new reaction pathways.[3]

This guide will provide a detailed exploration of benzyl propyl sulfide as a ligand, from its synthesis to its application in a cutting-edge catalytic transformation.

Synthesis of Benzyl Propyl Sulfide

The synthesis of benzyl propyl sulfide can be achieved through several methods. A common and efficient approach involves the iron-catalyzed cross-electrophile coupling of a benzyl halide with a disulfide in the absence of a terminal reductant.[4] This method is advantageous due to its operational simplicity and broad substrate scope.

Protocol: Iron-Catalyzed Synthesis of Benzyl Propyl Sulfide

Materials:

  • Benzyl bromide

  • Dipropyl disulfide

  • Iron(III) chloride (FeCl₃)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzyl bromide (1.0 equiv), dipropyl disulfide (1.2 equiv), and anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add iron(III) chloride (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure benzyl propyl sulfide.

Data Summary Table:

EntryBenzyl HalideDisulfideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideDipropyl disulfideFeCl₃ (5)1,4-Dioxane8018~85-95
24-Methylbenzyl bromideDipropyl disulfideFeCl₃ (5)1,4-Dioxane8020~80-90
34-Chlorobenzyl bromideDipropyl disulfideFeCl₃ (5)1,4-Dioxane8024~75-85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Coordination Chemistry of Benzyl Propyl Sulfide

As a monodentate thioether ligand, benzyl propyl sulfide coordinates to transition metals through its sulfur atom. The sulfur atom possesses two lone pairs of electrons, making it a Lewis base capable of donating electron density to a Lewis acidic metal center.

Key Principles:

  • Soft Ligand: Thioethers are considered soft ligands according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. Consequently, they form the most stable complexes with soft metal ions like Pd(II), Pt(II), Rh(I), and Cu(I).

  • σ-Donor and π-Acceptor Properties: The sulfur atom in a thioether acts as a σ-donor through its lone pairs. It also has empty d-orbitals that can participate in π-backbonding with the metal's d-orbitals, making it a weak π-acceptor. This electronic flexibility allows thioether ligands to stabilize a range of metal oxidation states.

  • Steric Influence: The benzyl and propyl groups of the ligand create a specific steric environment around the metal center, which can influence substrate approach and the regioselectivity of the catalytic reaction.

G M M S S M->S Coordination Bond Bn Bn S->Bn Pr Pr S->Pr G cluster_0 Catalytic Cycle A [Rh(III)] Catalyst B Coordination of Benzyl Propyl Sulfide A->B Substrate Binding C C-H Activation (Rhodacycle Formation) B->C Directed C-H Cleavage D Alkyne Insertion C->D Alkyne Coordination and Insertion E Reductive Elimination D->E F Product Release E->F Product Formation F->A Catalyst Regeneration

Figure 2: Simplified Catalytic Cycle for Rh-Catalyzed C-H Alkenylation.

Protocol: Rhodium-Catalyzed Ortho-Alkenylation of Benzyl Propyl Sulfide

Materials:

  • Benzyl propyl sulfide

  • Diphenylacetylene

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a Schlenk tube under an inert atmosphere, add benzyl propyl sulfide (1.0 equiv), diphenylacetylene (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous 1,2-dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the ortho-alkenylated benzyl propyl sulfide.

Data Summary Table:

EntryBenzyl Propyl Sulfide DerivativeAlkyneYield (%)
1Benzyl propyl sulfideDiphenylacetylene~85-95
24-Methylbenzyl propyl sulfideDiphenylacetylene~80-90
3Benzyl propyl sulfide1-Phenyl-1-propyne~70-80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies in synthetic organic and organometallic chemistry. [4][5]To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Characterization of Starting Materials and Products: All starting materials should be of high purity. The final product, benzyl propyl sulfide, and its derivatives should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Control Experiments: To confirm the role of the catalyst, a control experiment without the iron or rhodium catalyst should be performed. No significant product formation is expected in the absence of the catalyst.

  • Reproducibility: The experiments should be reproducible. Performing the reaction on a slightly different scale can help confirm the robustness of the protocol.

Conclusion

Benzyl propyl sulfide, as a representative of simple thioether ligands, offers a valuable tool for chemists in the fields of catalysis and drug development. Its straightforward synthesis and ability to modulate the properties of transition metal catalysts make it an attractive ligand for a variety of transformations. The application of benzyl propyl sulfide as a directing group in C-H functionalization highlights the potential of this often-overlooked class of ligands to enable efficient and selective synthesis of complex organic molecules. Further exploration of simple thioether ligands in catalysis is warranted and promises to unveil new and exciting reactivity.

References

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Advanced Synthesis & Catalysis. [Link]

  • Controllable Mono‐/Dialkenylation of Benzyl Thioethers through Rh‐Catalyzed Aryl C-H Activation. (2012). Angewandte Chemie International Edition. [Link]

  • Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. (2020). Chemistry – A European Journal. [Link]

  • THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. (2019). Princeton University. [Link]

  • Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. (2014). Advanced Synthesis & Catalysis. [Link]

  • Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. (2014). PubMed. [Link]

  • Molecular reactivity of thiolate-protected noble metal nanoclusters: synthesis, self-assembly, and applications. (2020). Chemical Science. [Link]

  • Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Thioetherification via Photoredox/Nickel Dual Catalysis. (2016). Organic Letters. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2019). Journal of the American Chemical Society. [Link]

  • Catalytic Reactions of Alkynyl Sulfides: Versatile Tools in Synthetic Chemistry. (2021). Chemistry – An Asian Journal. [Link]

  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. (2014). Organic Letters. [Link]

  • Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. (2021). Chinese Journal of Chemistry. [Link]

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (2024). Journal of the American Chemical Society. [Link]

  • Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2022). Chemical Communications. [Link]

  • (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. (2021). Organic & Biomolecular Chemistry. [Link]

  • Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021). Molecules. [Link]

  • Coordination Chemistry: Synthesis & Characterization. (2022). American Chemical Society. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). Chemical Reviews. [Link]

  • Benzylic sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl Sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl propyl sulfide. (n.d.). PubChem. [Link]

  • Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides: synthesis of diaryl sulfides. (2014). PubMed. [Link]

  • ORGANOMETALLIC NITROSYL CHEMISTRY .43. SYNTHESIS, CHARACTERIZATION, AND PHYSICAL-PROPERTIES OF UNUSUAL CYCLOPENTADIENYL BIS(BENZYL) NITROSYL COMPLEXES OF MOLYBDENUM AND TUNGSTEN. (1991). Organometallics. [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzyl Propyl Sulfide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Benzyl Propyl Sulfide Analogues in Redox Biology

Organosulfur compounds, a class of molecules characterized by the presence of a carbon-sulfur bond, are gaining significant attention in medicinal chemistry and drug development for their diverse biological activities. Among these, benzyl propyl sulfide and its analogues are emerging as a promising scaffold for the development of novel antioxidant agents. These compounds, structurally related to naturally occurring organosulfur molecules found in plants like garlic and onions, possess unique chemical properties that allow them to effectively neutralize reactive oxygen species (ROS) and modulate cellular redox signaling pathways.

The core structure, featuring a flexible propyl sulfide chain attached to a benzylic group, allows for a wide range of chemical modifications to tune the compound's lipophilicity, steric hindrance, and electronic properties. This tunability is key to optimizing their antioxidant efficacy and understanding their structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, antioxidant evaluation, and mechanistic investigation of benzyl propyl sulfide analogues, offering detailed protocols and expert insights for researchers in the field.

Synthesis of Benzyl Propyl Sulfide: A Representative Protocol

The synthesis of benzyl propyl sulfide is typically achieved through a nucleophilic substitution reaction where a sulfur-based nucleophile displaces a leaving group on a benzyl derivative. A common and effective method involves the reaction of benzyl bromide with 1-propanethiol in the presence of a base.

Protocol: Synthesis of Benzyl Propyl Sulfide

Materials:

  • Benzyl bromide

  • 1-Propanethiol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.1 equivalents) in dimethyl sulfoxide (100 mL) and stir for 5 minutes at room temperature.

  • Thiol Addition: To this solution, add 1-propanethiol (1.0 equivalent) dropwise over 10 minutes.

  • Benzyl Bromide Addition: Cool the reaction mixture in an ice-water bath. Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. An exothermic reaction is expected.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).[1]

  • Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove any remaining DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl propyl sulfide.

Causality Behind Experimental Choices:

  • Base (KOH/NaOH): The base is crucial for deprotonating the thiol (1-propanethiol) to form the more nucleophilic thiolate anion, which readily attacks the electrophilic benzylic carbon of benzyl bromide.

  • Solvent (DMSO/Ethanol): A polar aprotic solvent like DMSO is often preferred as it effectively solvates the cation of the base, leaving the thiolate anion more reactive. Ethanol can also be used as a polar protic solvent.

  • Inert Atmosphere (Optional but Recommended): Thiols can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.

Evaluating Antioxidant Activity: In Vitro Assays

A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of benzyl propyl sulfide analogues. Here, we detail the protocols for three widely used assays: DPPH radical scavenging, ABTS radical cation decolorization, and the more biologically relevant Cellular Antioxidant Activity (CAA) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[2]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compounds: Prepare stock solutions of benzyl propyl sulfide analogues and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or methanol as a blank) to each well.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed, stable ABTS radical cation (ABTS•⁺), a blue-green chromophore.[3]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This generates the ABTS radical cation.

    • Diluted ABTS•⁺ Solution: Before use, dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

    • Test Compounds: Prepare stock solutions of the analogues and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution to each well.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant capacity of compounds within a cellular environment, providing a more biologically relevant assessment by accounting for cell uptake and metabolism.[4]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until the cells are confluent.

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). A known antioxidant like quercetin can be used as a standard.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents (QE).

Structure-Activity Relationship (SAR) of Benzyl Sulfide Analogues

The antioxidant activity of benzyl propyl sulfide analogues can be significantly influenced by the nature and position of substituents on the benzyl ring.

Key Observations:

  • Electron-donating groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring generally enhance antioxidant activity. These groups can donate electrons, stabilizing the resulting radical formed after hydrogen or electron donation.[5]

  • Steric Hindrance: Bulky groups near the sulfur atom or on the aromatic ring can influence the accessibility of the active site for radical scavenging.

  • Lipophilicity: The length and branching of the alkyl chain (e.g., propyl vs. other alkyl groups) affect the compound's lipophilicity, which can influence its ability to partition into lipid membranes and protect them from peroxidation.

Compound/AnalogueAssayIC₅₀ (µM)Reference
Bis(4-hydroxybenzyl)sulfideCell Apoptosis Prevention (EC₅₀)7.20[6]
Glaucine (non-phenolic aporphine)AAP-induced inactivation of lysozyme12[5]
NorarmepavineBrain homogenate autoxidation79.3[5]
CoclaurineBrain homogenate autoxidation131.7[5]
N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine OxideLOX Inhibition10[7]
N-Benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine OxideLOX Inhibition62.5[7]

Note: This table includes data from various benzyl-containing and organosulfur compounds to illustrate general SAR principles due to the limited availability of a complete dataset for a homologous series of benzyl propyl sulfide analogues.

Mechanistic Insights: The Nrf2 Signaling Pathway

A primary mechanism by which many organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some organosulfur molecules, can react with specific cysteine residues on Keap1.[8] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPS Benzyl Propyl Sulfide Analogue Keap1_Nrf2 Keap1-Nrf2 Complex BPS->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Conformational Change Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Nrf2_free Nrf2 Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Proteins Antioxidant Proteins Genes->Proteins Translation

Caption: Nrf2 activation by benzyl propyl sulfide analogues.

Experimental Workflow Diagrams

DPPH_ABTS_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution and Test Compounds DPPH2 Mix in 96-well plate DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Prepare ABTS•⁺ Solution and Test Compounds ABTS2 Mix in 96-well plate ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4

Caption: Workflow for DPPH and ABTS antioxidant assays.

CAA_Workflow CAA1 Seed HepG2 Cells (24h incubation) CAA2 Wash cells with PBS CAA1->CAA2 CAA3 Treat with Test Compound + DCFH-DA (1h) CAA2->CAA3 CAA4 Wash cells with PBS CAA3->CAA4 CAA5 Add AAPH to induce oxidative stress CAA4->CAA5 CAA6 Kinetic Fluorescence Reading (1h) CAA5->CAA6 CAA7 Calculate AUC and CAA units CAA6->CAA7

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

  • Etim, E. E., Al-Farraj, E. S. A., & Al-Mahmoud, G. A. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1255. [Link]

  • Bolton, S. G., Cerda, M. M., & Pluth, M. D. (2019). Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H₂S Release and Cell Proliferation. Free radical biology & medicine, 131, 203–209. [Link]

  • Nikolova, Y., & Bakalova, A. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

  • Lin, J. G., Fan, J. J., & Tang, N. Y. (2018). Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells. Journal of Pharmacy and Pharmacology, 70(12), 1643–1653. [Link]

  • Cassels, B. K., Asencio, M., Conget, P., Speisky, H., Videla, L. A., & Lissi, E. A. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological research, 31(2), 103–107. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLINDOLE. Retrieved from [Link]

  • Nikam, V. S., & Nikam, S. V. (2019). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]

  • Zhang, Y., & Lang, K. (2004). A Novel One-Pot Synthesis of Benzyl Sulfides: Samarium-Induced, Benzyl Bromide Mediated Reduction of Alkyl Thiocyanates and Diaryl Disulfides in Methanol. Chemistry Letters, 33(12), 1616-1617. [Link]

  • Heiszwolf, G. J., & Kloosterziel, H. (1966). The base-catalyzed reaction of propargyl and allenyl halides with thiols. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 671-676. [Link]

  • Safaie, N., Smak, J., DeJonge, D., Cheng, S., Zuo, X., Ohno, K., & Ferrier, R. C. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Polymer Chemistry, 13(16), 2329-2338. [Link]

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Troubleshooting & Optimization

Benzyl propyl sulfide synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioether Synthesis. As a Senior Application Scientist, I understand that while the SN2 substitution to form benzyl propyl sulfide appears trivial on paper, the highly polarizable nature of sulfur introduces a complex side-reaction profile.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus strictly on the mechanistic causality behind reaction failures, providing you with self-validating protocols to ensure high-fidelity C–S bond formation.

Mechanistic Pathway & Side Reaction Map

To troubleshoot effectively, we must first map the divergent pathways of the thiolate intermediate. The diagram below illustrates the kinetic target (SN2 substitution) versus the primary thermodynamic and electrophilic side reactions.

G Reactants Benzyl Mercaptan + Propyl Halide Thiolate Benzyl Thiolate Intermediate Reactants->Thiolate Base (Cs2CO3) Disulfide Dibenzyl Disulfide (Oxidation Side-Product) Reactants->Disulfide O2 / Oxidants Product Benzyl Propyl Sulfide (Target Product) Thiolate->Product SN2 Substitution Sulfonium Sulfonium Salt (Over-alkylation) Product->Sulfonium Excess Alkyl Halide

Reaction pathways in benzyl propyl sulfide synthesis and major side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a non-polar byproduct in my TLC/HPLC. Mass spec indicates a mass of ~246 g/mol . What is this, and why is it forming? A1: You are observing the formation of dibenzyl disulfide (MW ~246.3 g/mol ). Causality: Thiols like benzyl mercaptan are highly susceptible to oxidative coupling. In the presence of atmospheric oxygen or trace metal oxidants, the thiol groups undergo a rapid redox reaction to form stable disulfide bonds [1][1]. The S–S single bond in disulfides is exceptionally strong (nearly twice as strong as an O–O peroxide bond), making this a thermodynamically favorable sink[1]. Resolution: Thoroughly degas your solvents (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a strict inert atmosphere. If disulfides have already formed, they can be reduced back to thiols during workup using reducing agents like Zinc/acid or dithiothreitol (DTT)[1].

Q2: My reaction yield is low, and I am isolating a highly polar, water-soluble compound. How do I prevent this? A2: You are likely observing the formation of a sulfonium salt (e.g., benzyl dipropyl sulfonium halide). Causality: Thioethers (sulfides) are excellent nucleophiles—often considerably more nucleophilic than their oxygen counterparts due to the high polarizability of the sulfur atom [2][2]. If an excess of the alkylating agent (propyl halide) is present, the newly formed benzyl propyl sulfide can undergo a secondary SN2 reaction, attacking the electrophilic carbon of the alkyl halide to form a positively charged sulfonium ion [3][3]. Resolution: Use strict stoichiometric control (1.0 to 1.05 equivalents of propyl halide). Add the alkylating agent dropwise at lower temperatures (0 °C to 20 °C) to kinetically favor the primary cross-coupling over the secondary over-alkylation.

Q3: Why does changing the base from Sodium Hydride (NaH) to Cesium Carbonate (Cs₂CO₃) alter my impurity profile? A3: Base selection fundamentally alters the reaction pathway. Strong, hard bases like NaH can promote E2 elimination of the propyl halide, generating propene gas and leaving unreacted thiolate, which then dimerizes. Conversely, utilizing a milder base like4 provides a "soft" basic environment[4]. The large cesium cation weakly coordinates with the thiolate, enhancing its nucleophilicity for the SN2 pathway while suppressing base-promoted elimination[4].

Quantitative Data: Reaction Condition Optimization Matrix

To guide your experimental design, the following table summarizes how specific reaction parameters influence the distribution of the target product versus side reactions.

BaseSolventTemperatureEquivalents of Propyl HalideTarget Yield (%)Disulfide Byproduct (%)Sulfonium Byproduct (%)
NaHTHF20 °C1.0565%15%5%
NaOHH₂O/EtOH80 °C1.5045%20%25%
Cs₂CO₃ DMF 20 °C 1.05 >95% <2% <1%
Cs₂CO₃DMF60 °C2.0070%<2%25%

Self-Validating Experimental Protocol

Optimized Synthesis of Benzyl Propyl Sulfide Objective: High-yield SN2 thioetherification with suppressed disulfide and sulfonium salt formation.

Step 1: System Purging & Reagent Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with Argon for 15 minutes.

  • Causality: Eliminating atmospheric oxygen is critical to preventing the oxidative dimerization of benzyl mercaptan into dibenzyl disulfide[1].

Step 2: Thiolate Generation

  • Add 1.0 equivalent of benzyl mercaptan (phenylmethanethiol) to anhydrous DMF to achieve a 0.2 M concentration.

  • Add 1.2 equivalents of Cs₂CO₃ and 0.1 equivalents of tetra-(n-butyl)ammonium iodide (TBAI) as a phase-transfer/nucleophilic catalyst [4][4].

  • Stir at 20 °C for 1 hour[4].

  • Validation Check: The reaction mixture should transition from a clear solution to a slightly opaque suspension as the thiolate forms and inorganic salts remain partially suspended. If the solution turns bright yellow/orange, suspect trace oxidation.

Step 3: Controlled Alkylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve 1.05 equivalents of 1-iodopropane in a minimal amount of DMF and add dropwise over 30 minutes.

  • Causality: Dropwise addition at low temperature maintains a low steady-state concentration of the electrophile, preventing the highly nucleophilic product thioether from undergoing secondary SN2 attack to form a sulfonium salt[3].

  • Allow the reaction to warm to 20 °C and stir for 2 hours[4].

  • Validation Check: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the highly UV-active thiol spot and the appearance of a higher Rf product spot. A baseline spot indicates sulfonium salt formation.

Step 4: Quench and Isolation

  • Quench the reaction by adding degassed DI water.

  • Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine (5x) to completely remove the DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: A crude ¹H-NMR should show a characteristic triplet for the propyl terminal methyl group (~0.9 ppm) and a singlet for the benzylic protons (~3.7 ppm), confirming successful coupling without over-alkylation.

References

  • LookChem. CAS 100-53-8, Benzyl mercaptan | Basic Information & Synthesis Conditions. Retrieved from: [Link]

  • Chemistry LibreTexts. 3.2.6: Thiols and Sulfides. Retrieved from:[Link]

  • Chemistry LibreTexts. 18.8: Thiols and Sulfides (Biological Sulfonium Ion Formation). Retrieved from:[Link]

  • Master Organic Chemistry. Thiols And Thioethers: Properties and Key Reactions. Retrieved from:[Link]

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Technical Support Center: Synthesis of Benzyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzyl propyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this essential thioether in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges of this synthesis, optimize your reaction conditions, and maximize your yield and purity.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of benzyl propyl sulfide is most commonly achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1][2] This involves the reaction of a propanethiolate nucleophile with a benzyl halide (e.g., benzyl chloride or benzyl bromide). While seemingly straightforward, this S(_N)2 reaction is often accompanied by several side reactions that can lead to the formation of undesirable byproducts, impacting both the yield and purity of the desired product.[3] This guide will dissect these potential pitfalls and provide actionable solutions.

Core Synthesis Reaction

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Propyl_Mercaptan Propanethiol Propylthiolate Propylthiolate Anion Propyl_Mercaptan->Propylthiolate Deprotonation Base Base (e.g., NaOH, NaH) Benzyl_Halide Benzyl Halide (X = Cl, Br) Benzyl_Propyl_Sulfide Benzyl Propyl Sulfide Propylthiolate->Benzyl_Propyl_Sulfide SN2 Attack

Caption: Primary reaction pathway for benzyl propyl sulfide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of benzyl propyl sulfide.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A low yield in this synthesis can be attributed to several factors, often related to competing side reactions or suboptimal reaction conditions.[4][5]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor quality of reagents.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure your benzyl halide is pure and your base is sufficiently strong to deprotonate the propanethiol.[6]

  • Competing Elimination Reaction: The base used to generate the propylthiolate can also act as a base to promote the elimination of HX from the benzyl halide, especially at higher temperatures.[7]

    • Solution: Use a less sterically hindered and non-nucleophilic base if possible. Running the reaction at a lower temperature can also favor the S(_N)2 pathway over elimination.[8]

  • Formation of Byproducts: The formation of significant amounts of byproducts such as dipropyl disulfide or dibenzyl sulfide will consume your starting materials and reduce the yield of the desired product.

    • Solution: Refer to the specific questions below addressing the formation of these byproducts for targeted troubleshooting.

Q2: I've isolated my product, but my NMR/GC-MS analysis shows a significant peak corresponding to dipropyl disulfide. Why is this happening and how can I prevent it?

The formation of dipropyl disulfide is a common byproduct resulting from the oxidation of propanethiol or the propylthiolate anion.[9][10][11]

  • Causality: Thiols are susceptible to oxidation, and the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture can lead to the formation of a disulfide bond between two propanethiol molecules.[12]

  • Troubleshooting Steps:

    • Degas Solvents: Before use, degas your solvents by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric oxygen.

    • Control of Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate oxidative side reactions.

cluster_reactants Reactants cluster_product Byproduct Propylthiolate1 Propylthiolate Dipropyl_Disulfide Dipropyl Disulfide Propylthiolate1->Dipropyl_Disulfide Oxidation Propylthiolate2 Propylthiolate

Caption: Formation of dipropyl disulfide via oxidation.

Q3: My product is contaminated with dibenzyl sulfide. How is this formed and what can I do to minimize it?

The formation of dibenzyl sulfide is a potential side reaction, particularly if there is an issue with the stoichiometry or stability of the sulfur nucleophile.[13][14]

  • Causality: This byproduct can arise if the sulfide source can provide sulfide ions (S²⁻) or if the desired benzyl propyl sulfide product is cleaved under the reaction conditions, generating a benzylthiolate that can then react with another molecule of benzyl halide.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Ensure the accurate measurement of your starting materials. An excess of the sulfur source relative to the base could lead to the presence of unreacted thiol which might participate in side reactions.

    • Controlled Addition: Add the benzyl halide slowly to the solution of the propylthiolate. This helps to maintain a low concentration of the electrophile and minimizes the chance of side reactions.

    • Temperature Control: As with other side reactions, maintaining a moderate reaction temperature can help to prevent the decomposition of the desired product or intermediates.

Q4: I am observing a byproduct that I suspect is a product of an elimination reaction. How can I confirm this and prevent its formation?

Elimination reactions, primarily E2, are a common competitive pathway to S(_N)2 reactions, especially with benzylic halides which can form stable conjugated systems.[7]

  • Causality: The base used to deprotonate the propanethiol is also capable of abstracting a proton from the benzylic carbon of the benzyl halide, leading to the formation of stilbene precursors. The basicity and steric hindrance of the base play a crucial role.[8][15]

  • Troubleshooting Steps:

    • Choice of Base: Use a base that is a strong enough proton acceptor to deprotonate the thiol but is not excessively strong or sterically bulky, which would favor elimination. Sodium hydroxide or sodium hydride are common choices.

    • Temperature Management: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO can be beneficial as they solvate the cation of the base, making the anion more nucleophilic and less basic.[3]

cluster_reactants Reactants cluster_product Byproduct Benzyl_Halide Benzyl Halide Stilbene_Precursor Stilbene Precursor Benzyl_Halide->Stilbene_Precursor E2 Elimination Base Base

Caption: Elimination byproduct formation from benzyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

The ideal base should be strong enough to completely deprotonate the propanethiol (pKa ~10-11) but not so strong or sterically hindered that it promotes elimination reactions.[15] Common and effective bases include sodium hydroxide (NaOH) and sodium hydride (NaH).

Q2: Can I use a different benzyl derivative, for example, one with substituents on the aromatic ring?

Yes, this reaction is generally tolerant of a variety of substituents on the aromatic ring. However, be aware that strong electron-withdrawing groups can make the benzylic carbon more electrophilic and potentially more susceptible to side reactions. Conversely, bulky ortho substituents may sterically hinder the S(_N)2 attack.

Q3: My benzyl halide starting material is old. Can I still use it?

Benzyl halides can degrade over time, particularly through hydrolysis to benzyl alcohol if exposed to moisture.[13] It is highly recommended to use freshly purified benzyl halide for the best results. You can purify it by distillation.

Q4: What is the best work-up procedure to isolate pure benzyl propyl sulfide?

A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent like diethyl ether or dichloromethane. The organic layer should then be washed with water and brine to remove any remaining water-soluble impurities. Finally, the organic solvent is removed under reduced pressure. If byproducts are present, purification by column chromatography or distillation may be necessary.

Summary of Potential Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation Strategies
Dipropyl Disulfide Oxidation of propanethiol or propylthiolate- Degas solvents- Use an inert atmosphere (N₂ or Ar)- Avoid high temperatures
Dibenzyl Sulfide In-situ cleavage and further reaction- Ensure accurate stoichiometry- Slow addition of benzyl halide- Moderate reaction temperature
Elimination Products E2 elimination of benzyl halide- Use a less sterically hindered base- Lower reaction temperature- Use a polar aprotic solvent
Benzyl Alcohol Hydrolysis of benzyl halide- Use anhydrous solvents and reagents- Use freshly purified benzyl halide

References

  • Teyssier, C., & Siess, M. H. (2000). Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. Drug Metabolism and Disposition, 28(6), 743-748.
  • 15.03 Ether, Sulfide Synthesis | OrganicChemGuide - organic chemistry tutor. (n.d.). OrganicChemGuide. Retrieved March 8, 2026, from [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • Ch 11 : Eliminations of benzylic systems - Chemistry. (n.d.). University of Calgary. Retrieved March 8, 2026, from [Link]

  • Preparation of sulfides (video) | Khan Academy. (n.d.). Khan Academy. Retrieved March 8, 2026, from [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (n.d.). Wordpress. Retrieved March 8, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • Preparation of dibenzyl sulfide - PrepChem.com. (n.d.). PrepChem.com. Retrieved March 8, 2026, from [Link]

  • Benzylic sulfide synthesis by C-S coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Benzylic and Allylic Halides in Elimination Reactions - YouTube. (2022, June 2). YouTube. Retrieved March 8, 2026, from [Link]

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Reactions of Thiols - Chemistry Steps. (2021, December 14). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - ResearchGate. (2023, February 3). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control - The Royal Society of Chemistry. (2022, March 14). The Royal Society of Chemistry. Retrieved March 8, 2026, from [Link]

  • SYNTHESIS OF DIBENZYL DISULFIDE USING HYDROGEN SULFIDE AND SOLID TRI-PHASE CATALYST A THESIS SUBMITTED FOR THE AWARD OF THE DEGR - ethesis. (n.d.). ethesis. Retrieved March 8, 2026, from [Link]

  • Showing Compound Dipropyl disulfide (FDB008045) - FooDB. (2010, April 8). FooDB. Retrieved March 8, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Reddit. Retrieved March 8, 2026, from [Link]

  • Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry - Reddit. (2016, February 21). Reddit. Retrieved March 8, 2026, from [Link]

  • Synthesis of diaryl sulfides 12S–17S and dibenzyl sulfides 18S–24S - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Benzyl mercaptan - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents. (n.d.). Google Patents.
  • US4740623A - Method for preparation of benzyl mercaptan - Google Patents. (n.d.). Google Patents.
  • JPH0780805B2 - Method for producing benzylpropyl ether derivative - Google Patents. (n.d.). Google Patents.
  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16). YouTube. Retrieved March 8, 2026, from [Link]

  • 4H-1,3-Benzoxathiin, hexahydro-4,4,7-trimethyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • 16.3. Reactions of alkylbenzenes | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved March 8, 2026, from [Link]

  • Process of manufacturing arylalkyl and alkyl mercaptans - European Patent Office - EP 0476339 A1. (1992, March 25). European Patent Office. Retrieved March 8, 2026, from [Link]

  • Reactions at the Benzylic Position - Chemistry Steps. (2019, June 22). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. (2024, May 3). AZoM. Retrieved March 8, 2026, from [Link]

  • Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

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Technical Support Center: Benzyl Propyl Sulfide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of benzyl propyl sulfide (benzyl propyl thioether). This portal provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and troubleshooting matrices to resolve bottlenecks in C-S bond formation.

Core Mechanistic FAQs

Q: Why should we transition from classical homogeneous SN2 to Phase Transfer Catalysis (PTC) for scale-up? A: Classical SN2 thioetherification relies heavily on polar aprotic solvents like DMF or DMSO to ensure nucleophile solubility 1. While effective, these solvents are notoriously difficult to remove during workup and pose environmental hazards. PTC completely circumvents this by utilizing a biphasic system (e.g., water/toluene). A lipophilic quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) extracts the thiolate anion from the aqueous base into the organic layer. Causality: By stripping the thiolate of its aqueous hydration shell, the "naked" anion becomes exceptionally nucleophilic, drastically accelerating the reaction with benzyl chloride under mild conditions 2.

Q: Can we bypass halogenated precursors (benzyl chloride/bromide) entirely? A: Yes. Modern green chemistry paradigms favor dehydrative thioetherification, which directly couples benzyl alcohol with propanethiol. This is achieved using Lewis acid catalysts such as Cu(OTf)2 or ZnCl2 34. Causality: The Lewis acid coordinates with the benzylic hydroxyl group, converting it into a superior leaving group and facilitating an SN1-type cleavage. The resulting benzylic carbocation is rapidly intercepted by the thiol. This eliminates stoichiometric halide waste, generating only water as a byproduct.

Process Workflows & Pathway Diagrams

PTC_Workflow Start Aqueous Base (NaOH) + PrSH Thiolate Sodium Propanethiolate (Na+ PrS-) Start->Thiolate Deprotonation PTC_Add Add PTC (Q+Cl-) e.g., TBAB Thiolate->PTC_Add Aqueous Phase IonPair Lipophilic Ion Pair (Q+ PrS-) PTC_Add->IonPair Ion Exchange OrgPhase Transfer to Organic Phase (Toluene + BnCl) IonPair->OrgPhase Phase Transfer SN2 Nucleophilic Substitution (SN2) OrgPhase->SN2 Reactants Mix Product Benzyl Propyl Sulfide + Q+Cl- (Recycled) SN2->Product C-S Bond Formation

Phase Transfer Catalysis (PTC) workflow for benzyl propyl sulfide synthesis.

Dehydrative_Mechanism BnOH Benzyl Alcohol Activation Hydroxyl Activation BnOH->Activation CuCat Cu(OTf)2 Catalyst CuCat->Activation Lewis Acid Carbocation Benzylic Carbocation (SN1 Intermediate) Activation->Carbocation -H2O Attack Nucleophilic Attack Carbocation->Attack Thiol Propanethiol (PrSH) Thiol->Attack Product Benzyl Propyl Sulfide + H2O Attack->Product C-S Bond Formation

Copper-catalyzed dehydrative thioetherification pathway via SN1 mechanism.

Quantitative Optimization Data

To assist in parameter selection, the following tables summarize validated reaction conditions for both methodologies.

Table 1: Optimization of PTC SN2 Reaction (Benzyl Chloride + Propanethiol)

Base System Solvent System Catalyst Time (h) Yield (%) Mechanistic Observation
Cs2CO3 (Solid) DMF (Homogeneous) TBAI (10 mol%) 1.0 >99 Excellent yield, but high solvent toxicity 1.
NaOH (aq) Toluene/Water None 12.0 <20 Interfacial reaction only; kinetically starved.

| NaOH (aq) | Toluene/Water | TBAB (5 mol%) | 2.0 | 95 | Rapid phase transfer of thiolate accelerates SN2 2. |

Table 2: Optimization of Dehydrative Thioetherification (Benzyl Alcohol + Propanethiol)

Catalyst Solvent Temperature (°C) Yield (%) Mechanistic Observation
None DCM 25 0 Hydroxyl is a poor leaving group; no background SN1.
Cu(OTf)2 (3 mol%) DCM 25 96 Optimal Lewis acidity stabilizes carbocation 3.

| ZnCl2 (10 mol%) | Neat | 25 | 85 | Solvent-free green alternative; slightly lower kinetics 4. |

Troubleshooting Guide

Issue: High levels of dibenzyl disulfide or dipropyl disulfide byproducts.

  • Diagnosis: Thiolates are highly susceptible to aerobic oxidation, forming disulfides.

  • Resolution:

    • Sparge all aqueous and organic solvents with Argon for 15 minutes prior to use.

    • Perform the reaction under a positive pressure of Nitrogen.

    • Self-Validating Check: If the reaction mixture turns distinctively yellow/cloudy before the electrophile is added, oxidation has occurred. A pristine thiolate solution should remain colorless.

Issue: Persistent emulsions during the workup of the PTC reaction.

  • Diagnosis: Quaternary ammonium salts (like TBAB) act as surfactants, lowering interfacial tension and stabilizing emulsions between water and toluene.

  • Resolution:

    • Avoid vigorous shaking during the extraction phase; use gentle inversion.

    • Saturate the aqueous layer with NaCl (brine) to force the organic components out of the aqueous phase (salting out).

    • Filter the biphasic mixture through a pad of Celite to break the emulsion mechanically.

Issue: Incomplete conversion in the Cu-catalyzed dehydrative protocol.

  • Diagnosis: Moisture in the solvent is competing with the thiol for the benzylic carbocation, reverting it to benzyl alcohol, or the catalyst has deactivated.

  • Resolution: Ensure strictly anhydrous DCM is used. Store Cu(OTf)2 in a desiccator, as its hydrate form has significantly reduced Lewis acidity.

Self-Validating Experimental Protocols

Protocol A: Biphasic PTC Synthesis of Benzyl Propyl Sulfide

Objective: High-throughput synthesis utilizing safe, biphasic conditions.

  • Aqueous Phase Preparation: In a 100 mL Schlenk flask, dissolve NaOH (1.5 eq, 60 mmol) in 20 mL of degassed deionized water.

    • Validation Check: The dissolution is exothermic. A warm flask confirms the base is active and fully solubilized.

  • Thiolate Generation: Cool the aqueous solution to room temperature. Slowly inject 1-propanethiol (1.1 eq, 44 mmol) under vigorous stirring.

  • Organic Phase & Catalyst Addition: In a separate vessel, dissolve benzyl chloride (1.0 eq, 40 mmol) in 20 mL of degassed toluene. Add TBAB (0.05 eq, 2 mmol) to the toluene mixture.

  • Biphasic Coupling: Transfer the organic phase to the Schlenk flask. Stir vigorously at 800–1000 rpm.

    • Validation Check: The formation of a uniform, milky emulsion indicates optimal interfacial surface area, which is critical for efficient phase transfer.

  • Monitoring & Workup: After 2 hours, halt stirring. The phases should cleanly separate within 5 minutes. Sample the upper organic layer for TLC (Hexanes:EtOAc 9:1). Once complete, wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Cu-Catalyzed Dehydrative Thioetherification

Objective: Halide-free synthesis utilizing benzylic alcohols.

  • Catalyst Activation: In an oven-dried vial equipped with a magnetic stir bar, suspend Cu(OTf)2 (0.03 eq, 0.3 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Substrate Addition: Add benzyl alcohol (1.0 eq, 10 mmol) and 1-propanethiol (1.2 eq, 12 mmol) sequentially via syringe.

    • Validation Check: A transient color shift (often to a pale green/blue tint) may be observed, validating the coordination of the copper catalyst with the substrates.

  • Reaction: Stir the mixture at 25 °C under a nitrogen atmosphere for 4 hours. Monitor the disappearance of benzyl alcohol via GC-MS.

  • Quench & Purification: Dilute the mixture with 10 mL of hexanes to precipitate the copper salts. Filter the suspension through a short plug of silica gel, eluting with a Hexanes/DCM mixture.

    • Validation Check: The resulting filtrate must be completely colorless. Any blue/green tint indicates incomplete removal of the transition metal, requiring a second filtration.

References

  • LookChem Database. "Cas 100-53-8, Benzyl mercaptan". Available at: [Link]

  • National Programme on Technology Enhanced Learning (NPTEL). "Lecture 41 : Phase Transfer Catalysis". Available at:[Link]

  • Zhang, Z.-P., et al. (PMC - NIH). "Benzyl thioether formation merging copper catalysis". Available at:[Link]

  • Chemical Review and Letters. "Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols". Available at: [Link]

Sources

Technical Support Center: Impurity Profiling and Troubleshooting for Benzyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the synthesis, purification, and regulatory qualification of benzyl propyl sulfide. Following the 1[1], it is critical to identify and qualify organic impurities arising from synthesis or degradation. This document provides mechanistic insights, self-validating analytical protocols, and targeted troubleshooting for thioether impurity profiling.

Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is the first step in robust analytical profiling. Benzyl propyl sulfide is typically synthesized via the nucleophilic substitution (SN2) of 2[2] under basic conditions.

Impurities in this workflow originate from three primary pathways:

  • Residual Starting Materials: Unreacted benzyl chloride or propanethiol persisting due to stoichiometric imbalances.

  • Symmetrical Side Products: Dibenzyl sulfide and dipropyl sulfide form via competing substitution reactions, often exacerbated by free sulfide (S2-) impurities in the reagents.

  • Oxidative Degradation: Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS). As demonstrated in 3[3], exposure to trace peroxides or hypochlorite rapidly oxidizes the thioether to benzyl propyl sulfoxide . Prolonged exposure or excess oxidant drives a slower secondary oxidation to benzyl propyl sulfone .

G SM1 Benzyl Chloride (Starting Material) Target Benzyl Propyl Sulfide (Target API/Intermediate) SM1->Target Base, SN2 Imp1 Dibenzyl Sulfide (Side Product) SM1->Imp1 Excess SM1 + S2- SM2 Propanethiol (Starting Material) SM2->Target Base, SN2 Imp2 Dipropyl Sulfide (Side Product) SM2->Imp2 Excess SM2 + S2- Ox1 Benzyl Propyl Sulfoxide (Oxidation Impurity) Target->Ox1 ROS / H2O2 (Fast) Ox2 Benzyl Propyl Sulfone (Over-Oxidation Impurity) Ox1->Ox2 Excess Oxidant (Slow)

Figure 1: Synthesis routes and primary degradation pathways of benzyl propyl sulfide.

Validated Analytical Methodologies

To build a self-validating analytical system, orthogonal techniques must be employed. Relying solely on GC-MS can lead to false positives for degradation due to the thermal instability of sulfoxides.

Protocol A: GC-MS Method for Volatiles and Stable Sulfides

Objective: Identify residual starting materials, symmetrical sulfides, and sulfones. Causality: GC-MS provides excellent chromatographic resolution and electron ionization (EI) fragmentation for structural elucidation of non-polar, thermally stable compounds like 4[4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the benzyl propyl sulfide sample in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Instrument Setup: Equip the GC with a non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Conditions: Set the injection port to 250 °C. Use a split ratio of 10:1 with a 1 µL injection volume.

  • Oven Program: Initial temperature 75 °C (hold 5 min), ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Parameters: EI mode at 70 eV. Scan range m/z 50–350.

  • Self-Validation Check: Prior to analyzing unknown batches, inject a pure standard of benzyl propyl sulfoxide. If the chromatogram yields multiple peaks (e.g., benzaldehyde and propanethiol) rather than a single intact mass peak, it confirms active thermal degradation in the inlet. This validates the necessity of orthogonal LC-MS testing and prevents false-positive identification of mercaptan impurities.

Protocol B: LC-MS/UV for Thermally Labile Oxidation Products

Objective: Accurately quantify benzyl propyl sulfoxide without inducing thermal artifacts. Causality: Soft ionization (ESI) and room-temperature chromatography prevent the Pummerer-type thermal elimination that plagues sulfoxides in GC inlets.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the sample in HPLC-grade Acetonitrile/Water (50:50) to 0.1 mg/mL.

  • Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 30 °C.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Ramp from 5% to 95% ACN over 10 minutes at 0.4 mL/min.

  • Detection: Set UV detection at 214 nm and 254 nm. Use Electrospray Ionization (ESI+) in positive mode for MS.

  • Self-Validation Check: Run a blank injection followed by a spiked sample containing 0.10% benzyl propyl sulfoxide. A signal-to-noise ratio (S/N) > 10 at the expected retention time validates the method's sensitivity against the ICH Q3A identification threshold.

Quantitative Data Presentation

Table 1: Mass Spectrometry and Chromatographic Characteristics
ImpurityOriginMonoisotopic MassRecommended MethodDiagnostic Features (m/z)
Benzyl Propyl Sulfide Target API166.08GC-MS / LC-MS[M]⁺ 166, 91 (Tropylium ion, base peak)
Benzyl Chloride Starting Material126.02GC-MS[M]⁺ 126, 128 (Cl isotope), 91
Propanethiol Starting Material76.03GC-MS[M]⁺ 76, 47, 43
Dibenzyl Sulfide Side Product214.08GC-MS / LC-MS[M]⁺ 214, 91 (base peak)
Dipropyl Sulfide Side Product118.08GC-MS[M]⁺ 118, 76, 43
Benzyl Propyl Sulfoxide Oxidation182.08LC-MS (ESI+)[M+H]⁺ 183; Thermally degrades in GC
Benzyl Propyl Sulfone Over-Oxidation198.07GC-MS / LC-MS[M+H]⁺ 199; [M]⁺ 198, 91
Table 2: ¹H NMR Diagnostic Chemical Shifts (CDCl₃, 400 MHz)
CompoundS-CH₂ (Propyl)S-CH₂ (Benzyl)Structural Causality / Notes
Benzyl Propyl Sulfide ~2.4 ppm (t)~3.6 ppm (s)Baseline thioether shifts.
Benzyl Propyl Sulfoxide ~2.6 - 2.8 ppm (m)~3.9 - 4.0 ppm (AB q)Chiral sulfur center makes benzyl protons diastereotopic.
Benzyl Propyl Sulfone ~2.9 ppm (t)~4.2 ppm (s)Strong inductive deshielding from two oxygen atoms. Achiral sulfur.
Dibenzyl Sulfide N/A~3.6 ppm (s)Symmetrical; integrates to 4 protons.

Troubleshooting & FAQs

Workflow Start Impurity Detected in Benzyl Propyl Sulfide GCMS Run GC-MS Analysis Start->GCMS CheckThermal Are there split peaks or unexpected low-mass fragments? GCMS->CheckThermal YesThermal Thermal Degradation (Likely Sulfoxide) CheckThermal->YesThermal Yes NoThermal Stable Volatile Impurity (SMs, Sulfone, Disulfides) CheckThermal->NoThermal No LCMS Switch to LC-MS/UV (Soft Ionization) YesThermal->LCMS Prevent degradation NMR Confirm with 1H/13C NMR NoThermal->NMR Structural ID LCMS->NMR Structural ID

Figure 2: Decision matrix for analytical profiling of thioether impurities.

Q1: During GC-MS analysis, I observe a peak corresponding to benzaldehyde and a mercaptan, but my sample is highly pure by NMR. What is happening? A: This is a classic artifact of thermal degradation. Benzyl propyl sulfoxide (a common oxidation impurity) is thermally labile. In the heated GC injection port (typically 250 °C), it undergoes thermal elimination (often a Cope-type or Pummerer-type rearrangement) to yield benzaldehyde and propanethiol, or benzyl mercaptan and propionaldehyde. Actionable Solution: Lower the inlet temperature to 150 °C to check for peak shape changes, or switch to LC-MS (Protocol B) for accurate sulfoxide quantification.

Q2: How can I definitively distinguish between benzyl propyl sulfoxide and benzyl propyl sulfone using NMR? A: The oxidation state of the sulfur atom profoundly impacts the adjacent methylene protons due to inductive deshielding and stereochemistry.

  • Sulfoxide: The sulfur atom is a chiral center. This makes the adjacent benzyl methylene protons diastereotopic, causing them to appear as a distinct AB quartet around 3.9–4.0 ppm.

  • Sulfone: The sulfur atom is achiral. The benzyl methylene protons appear as a sharp singlet further downfield, typically around 4.2 ppm.

Q3: My stability batches are showing an increase in sulfoxide over time. What is the kinetic mechanism, and how do I prevent it? A: Thioethers are highly sensitive to reactive oxygen species (ROS). Kinetic analyses demonstrate that oxidation by trace hypochlorite or peroxides to sulfoxide occurs rapidly (half-lives in seconds to minutes under certain conditions), while the secondary oxidation to sulfone is significantly slower. Actionable Solution: Purge storage containers with Argon, use amber vials to prevent photo-oxidation, and ensure no trace transition metals (which catalyze ROS generation) remain from the synthesis step.

Q4: What are the regulatory thresholds for reporting these impurities in a drug substance? A: According to the ICH Q3A(R2) guidelines for new drug substances:

  • Reporting Threshold: 0.05% (for maximum daily doses ≤ 2g/day).

  • Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower).

  • Qualification Threshold: 0.15% or 1.0 mg per day intake. Any sulfoxide, sulfone, or symmetrical sulfide exceeding 0.10% must be structurally identified using the orthogonal methods described above.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: American Chemical Society (ACS) / Energy & Fuels URL:[Link]

  • Benzyl Mercaptan - Chemical Properties, Synthesis, and Applications Source: LookChem URL:[Link]

Sources

Technical Support Center: Preventing Oxidation of Benzyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with benzyl propyl sulfide. This resource is designed to provide in-depth, field-proven insights into preventing the oxidation of this compound, a common challenge that can significantly impact experimental outcomes. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can ensure the stability and integrity of your benzyl propyl sulfide samples.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of benzyl propyl sulfide.

Q1: What is benzyl propyl sulfide and why is its oxidation a concern?

Benzyl propyl sulfide is a thioether compound. The sulfur atom in a thioether is susceptible to oxidation, which can alter the molecule's chemical properties and biological activity. In drug development and research, unintended oxidation can lead to inaccurate experimental results, loss of compound efficacy, and the formation of undesired byproducts. The primary oxidation products are the corresponding sulfoxide and, upon further oxidation, the sulfone.

Q2: What are the primary factors that cause the oxidation of benzyl propyl sulfide?

The oxidation of benzyl propyl sulfide is primarily initiated by exposure to:

  • Atmospheric Oxygen: This is the most common oxidant. The reaction can be slow but is persistent over time.

  • Reactive Oxygen Species (ROS): Species like hydrogen peroxide (H₂O₂), superoxide, and hydroxyl radicals are potent oxidants.[1][2] Even trace amounts in solvents or generated through other processes can lead to significant oxidation.

  • Light: Photochemical processes can generate radicals that accelerate oxidation.

  • Metal Ions: Certain metal ions can catalyze oxidation reactions.[1]

  • Elevated Temperatures: Increased temperature generally accelerates the rate of chemical reactions, including oxidation.

Q3: How can I visually detect if my benzyl propyl sulfide has oxidized?

While visual inspection is not a definitive method, some indicators may suggest oxidation. These include a change in color or the appearance of precipitates. However, significant oxidation can occur without any obvious visual changes. Therefore, analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for confirmation.

Q4: What are the immediate steps I should take upon receiving a new batch of benzyl propyl sulfide?

Upon receipt, it is crucial to:

  • Inspect the packaging: Ensure the container is sealed and was transported under appropriate conditions.

  • Aliquot the sample: If you will be using small amounts over time, aliquot the bulk sample into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes the exposure of the entire batch to air and moisture with each use.

  • Store appropriately: Immediately store the aliquots at the recommended temperature, protected from light.

II. Troubleshooting Guide: Common Oxidation-Related Issues

This section provides a structured approach to identifying and resolving common problems encountered during the handling and use of benzyl propyl sulfide.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results between batches or over time. Gradual oxidation of the stock solution.1. Verify the purity of the current stock using an appropriate analytical method (HPLC, NMR). 2. Implement inert atmosphere handling for all future uses. 3. Consider purifying the existing stock if significant oxidation is confirmed.
Formation of unexpected byproducts in reactions. Oxidation of benzyl propyl sulfide to sulfoxide or sulfone, which may then participate in side reactions.1. Characterize the byproducts to confirm their identity. 2. Degas all solvents prior to use. 3. Add a suitable antioxidant to the reaction mixture if compatible with the chemistry.
Loss of compound activity in biological assays. The oxidized forms (sulfoxide, sulfone) may have reduced or no biological activity compared to the parent sulfide.1. Re-test with a freshly purified or newly opened sample of benzyl propyl sulfide. 2. Incorporate a quality control step to check for oxidation before use in assays.
Visible changes in the stored sample (e.g., discoloration, precipitation). Significant degradation and oxidation have likely occurred.1. Do not use the sample. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Review storage and handling procedures to prevent future occurrences.

III. Experimental Protocols for Preventing Oxidation

Adherence to rigorous experimental protocols is the most effective way to prevent the oxidation of benzyl propyl sulfide.

Protocol 1: Proper Storage of Benzyl Propyl Sulfide

Objective: To minimize exposure to oxygen, light, and elevated temperatures during short- and long-term storage.

Materials:

  • Benzyl propyl sulfide

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with a delivery system

  • -20°C and/or -80°C freezer

  • Refrigerator (2-8°C)

Procedure:

  • Aliquoting: Upon receiving a new container of benzyl propyl sulfide, work in a fume hood or glove box. If a glove box is unavailable, use a Schlenk line or a gentle stream of inert gas to flush the headspace of the original container and the new vials.[4]

  • Dispense the desired aliquot volumes into the amber glass vials.

  • Inerting: Before sealing, flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the vials with the PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage:

    • Short-term (up to 3 months): Store at -20°C.[5]

    • Long-term (greater than 3 months): Store at -80°C for optimal stability.[5]

    • For solutions that may be used frequently over a short period (1-2 weeks), storage at 2-8°C may be acceptable, but regular purity checks are advised.

Protocol 2: Handling and Preparation of Benzyl Propyl Sulfide Solutions

Objective: To prepare solutions of benzyl propyl sulfide while minimizing exposure to atmospheric oxygen.

Materials:

  • Aliquoted vial of benzyl propyl sulfide

  • Degassed solvent (see Protocol 3)

  • Syringes and needles

  • Septa-sealed reaction vial or flask

  • Inert gas supply

Procedure:

  • Allow the vial of benzyl propyl sulfide to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Prepare a septa-sealed vial or flask for the solution by purging it with inert gas.

  • Using a syringe, draw the desired volume of degassed solvent and add it to the septa-sealed container.

  • Using a clean, dry syringe, carefully withdraw the required amount of benzyl propyl sulfide and add it to the solvent.

  • If preparing a stock solution, flush the headspace of the container with inert gas before sealing and storing as described in Protocol 1.

Protocol 3: Degassing Solvents

Objective: To remove dissolved oxygen from solvents to prevent it from reacting with benzyl propyl sulfide.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a flask with a sidearm

  • Inert gas supply

  • Vacuum pump (for freeze-pump-thaw method)

  • Ultrasonic bath (for sparging method)

Procedure (Choose one method):

  • A) Sparging with Inert Gas:

    • Place the solvent in a suitable flask.

    • Insert a long needle or glass pipette connected to the inert gas supply so that the tip is below the solvent surface.

    • Bubble the inert gas through the solvent for 30-60 minutes.[3] A gentle stream is sufficient; vigorous bubbling can cause solvent evaporation.

    • Use the degassed solvent immediately for the best results.

  • B) Freeze-Pump-Thaw (for more rigorous degassing):

    • Place the solvent in a Schlenk flask and ensure it is no more than half full.

    • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

    • Once completely frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

    • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.

IV. The Chemistry of Benzyl Propyl Sulfide Oxidation

Understanding the chemical pathways of oxidation is key to appreciating the importance of the preventative measures outlined.

The Oxidation Pathway

The sulfur atom in benzyl propyl sulfide possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The primary oxidation proceeds in two steps:

  • Formation of Benzyl Propyl Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide. This is often the most rapid oxidation step.

  • Formation of Benzyl Propyl Sulfone: Further oxidation of the sulfoxide leads to the formation of a sulfone. This step typically requires stronger oxidizing conditions or longer exposure times.

Caption: Oxidation pathway of benzyl propyl sulfide to its corresponding sulfoxide and sulfone.

The Role of Antioxidants

In some applications, the addition of a small molecule antioxidant can be beneficial. Sulfur-containing compounds themselves can act as antioxidants by scavenging reactive oxygen species.[1][6] Common antioxidants used in chemical synthesis include butylated hydroxytoluene (BHT) and ascorbic acid. However, the compatibility of any antioxidant with your specific experimental system must be verified to avoid unintended interactions.

V. Workflow for Handling and Using Benzyl Propyl Sulfide

The following workflow diagram summarizes the best practices for maintaining the integrity of your benzyl propyl sulfide from receipt to experimental use.

ExperimentalWorkflow cluster_workflow Recommended Experimental Workflow Receipt Receive Compound Aliquot Aliquot Under Inert Atmosphere Receipt->Aliquot Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store Prepare Prepare Solution Under Inert Atmosphere Store->Prepare QC Optional: Purity QC (HPLC, NMR) Store->QC Degas Degas Solvents (e.g., Sparging) Degas->Prepare Experiment Perform Experiment Prepare->Experiment Prepare->QC QC->Experiment

Caption: Recommended workflow for handling benzyl propyl sulfide to minimize oxidation.

By implementing these guidelines, you can significantly reduce the risk of benzyl propyl sulfide oxidation, leading to more reliable and reproducible research outcomes. For further assistance or specific application queries, please do not hesitate to contact our technical support team.

VI. References

  • What makes sulfur-containing compounds such good antioxidants? (2014). Vertex AI Search.

  • The antioxidant and oxidant properties of hydropersulfides (RSSH) and polysulfide species. Free Radical Biology and Medicine.

  • Method for preventing oxidation of sulfide minerals in sulfide ore. (2004). Google Patents.

  • Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. (2014). Molecules.

  • Antioxidant action of persulfides and polysulfides against free radical-mediated lipid peroxidation. (2023). Free Radical Biology and Medicine.

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025). Organic Letters.

  • SAFETY DATA SHEET - Benzyl Methyl Sulfide. (2025). TCI Chemicals.

  • Method of oxidizing thioether to sulfone. Google Patents.

  • Thioether Formation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • SAFETY DATA SHEET - Benzyl Alcohol. (2025). Merck.

  • preventing oxidation of the thiol group in Thiol-PEG6-alcohol. (2025). Benchchem.

  • SAFETY DATA SHEET - Benzyl Alcohol. Sigma-Aldrich.

  • SAFETY DATA SHEET - Hydrogen Sulfide. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET - Benzyl chloride, stabilized. (2010). Fisher Scientific.

  • Handling thiols in the lab. (2013). Reddit.

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. (2012). Beilstein Journal of Organic Chemistry.

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Central Science.

  • Oxidation of propylene sulfide. University of Montana ScholarWorks.

  • Ethers - storage and the detection and removal of peroxides. (2009). The University of Edinburgh.

  • Photosensitized Oxidation of Alkyl Phenyl Sulfoxides. C−S Bond Cleavage in Alkyl Phenyl Sulfoxide Radical Cations. (2008). The Journal of Organic Chemistry. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. (2025). ResearchGate.

  • Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). (2023). Journal of Sulfur Chemistry.

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). Princeton University.

  • TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. (2010). The Journal of Organic Chemistry.

  • Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. (2024). RSC Advances.

  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (2024). ACS Catalysis.

  • Piperonal purification method. Google Patents.

  • Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023). Organic Syntheses.

  • Oxidation of aliphatic and aromatic sulfides using sulfuric acid. (2006). Industrial & Engineering Chemistry Research.

  • Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. (2024). RSC Advances.

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Validation & Comparative

Comparative Reactivity Guide: Benzyl Propyl Sulfide vs. Benzyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis heavily rely on organosulfur chemistry, understanding the nuanced reactivity of thioethers is critical. Benzyl propyl sulfide (BPS) and benzyl phenyl sulfide (BPhS) represent two distinct classes of sulfides: alkyl-alkyl (specifically, arylalkyl-alkyl) and alkyl-aryl sulfides, respectively.

This guide provides an in-depth, objective comparison of their chemical behavior, focusing on sulfur nucleophilicity, oxidation kinetics, and C–S bond cleavage. By examining the causality behind their reactivity, researchers can make informed decisions regarding protecting group strategies, intermediate synthesis, and catalytic oxidation workflows.

Electronic Profiling: The Causality of Reactivity

The fundamental difference in reactivity between BPS and BPhS stems directly from the electronic environment surrounding the central sulfur atom.

In Benzyl Propyl Sulfide (BPS) , the sulfur atom is flanked by an sp3 benzylic carbon and an sp3 propyl carbon. The alkyl (propyl) group acts as an electron donor via inductive effects (+I). This localized electron density renders the sulfur atom highly nucleophilic and highly susceptible to electrophilic attack (e.g., oxidation).

In contrast, Benzyl Phenyl Sulfide (BPhS) features a sulfur atom bonded to an sp2 hybridized phenyl ring. The phenyl group exerts an electron-withdrawing inductive effect (-I) and allows the sulfur's lone pairs to delocalize into the aromatic π -system via resonance (-M). This delocalization significantly dampens the nucleophilicity of the sulfur atom, increasing the activation energy required for oxidation and altering its radical cleavage profile[1].

Electronic_Effects cluster_BPS Benzyl Propyl Sulfide (BPS) cluster_BPhS Benzyl Phenyl Sulfide (BPhS) BPS_Node Ph-CH2-S-Pr (+I Inductive Donation) BPS_Ox Ph-CH2-S(=O)-Pr (Rapid Oxidation) BPS_Node->BPS_Ox High Nucleophilicity Fast Kinetics BPhS_Node Ph-CH2-S-Ph (-M Resonance Delocalization) BPhS_Ox Ph-CH2-S(=O)-Ph (Controlled Oxidation) BPhS_Node->BPhS_Ox Low Nucleophilicity Slower Kinetics

Fig 1. Electronic effects governing the differential sulfoxidation kinetics of BPS and BPhS.

Quantitative Reactivity Comparison

The electronic differences manifest clearly in experimental kinetic data and thermodynamic stability. The table below summarizes the comparative metrics based on established literature[1][2].

ParameterBenzyl Propyl Sulfide (BPS)Benzyl Phenyl Sulfide (BPhS)Mechanistic Rationale
Sulfur Nucleophilicity HighModerate to LowPropyl (+I) donates e− density; Phenyl (-M) delocalizes lone pairs away from sulfur.
Oxidation Rate (to Sulfoxide) Fast (Often prone to over-oxidation)Slower (Highly controllable)Higher e− density on BPS lowers activation energy for electrophilic oxygen transfer.
Chemoselectivity (Sulfoxide vs. Sulfone) Poor (Sulfone forms readily)Excellent (~92-100% Sulfoxide)Steric hindrance and reduced nucleophilicity of the BPhS sulfoxide prevent further oxidation[2].
Homolytic C–S Cleavage ModerateHighly SusceptibleCleavage of BPhS yields a highly resonance-stabilized thiophenoxy radical[3].

C–S Bond Cleavage and Radical Dynamics

The benzyl-sulfur bond is notoriously the weakest link in these molecules, making it a prime site for homolytic cleavage under thermal (pyrolysis) or photochemical (UV) conditions[3][4].

When BPhS is subjected to UV irradiation, it undergoes homolytic cleavage to form a benzyl radical and a thiophenoxy radical. The reaction is highly favorable because the resulting thiophenoxy radical is stabilized by the adjacent aromatic ring. In BPS, the resulting propanethiyl radical lacks this extensive resonance stabilization, making its homolytic cleavage less thermodynamically favorable under identical conditions.

Cleavage_Mechanism BPhS Benzyl Phenyl Sulfide (Ph-CH2-S-Ph) Radical Homolytic Cleavage [ Ph-CH2•  +  •S-Ph ] BPhS->Radical hν (UV) or Δ (>300°C) Products Toluene + Thiophenol + Diphenyl Disulfide Radical->Products H-Abstraction & Radical Recombination

Fig 2. Photochemical and thermal homolytic cleavage pathway of Benzyl Phenyl Sulfide.

Validated Experimental Protocols

To objectively observe these reactivity differences in a laboratory setting, the following self-validating protocols are designed to ensure reproducibility and mechanistic transparency.

Protocol A: Kinetic Profiling of Catalytic Sulfoxidation

This protocol allows researchers to measure the pseudo-first-order kinetics of sulfide oxidation, demonstrating the slower, more controlled oxidation of BPhS compared to BPS[2].

Reagents:

  • Substrates: Benzyl propyl sulfide (BPS) and Benzyl phenyl sulfide (BPhS) (1.0 mmol each)

  • Oxidant: 30% Aqueous H2​O2​ (1.2 mmol) or [Fe(Phen)3​]3+ complex.

  • Catalyst: Solid Molybdenum Blue (10 mol%)

  • Solvent: Methanol/Water mixture (4:1 v/v)

Step-by-Step Methodology:

  • System Initialization: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of BPS and BPhS respectively in 5 mL of the Methanol/Water solvent.

  • Catalyst Addition: Add 10 mol% of the Molybdenum Blue catalyst to each flask. Stir at 25°C for 5 minutes to ensure uniform dispersion.

  • Oxidant Introduction (Time Zero): Dropwise, add 1.2 mmol of the oxidant to the stirring mixtures. Begin timing immediately.

  • Kinetic Sampling: Extract 50 µL aliquots from each reaction vessel at 5, 10, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by filtering it through a short pad of silica to remove the catalyst, eluting with ethyl acetate.

  • Analysis & Validation: Analyze the aliquots via HPLC (UV detection at 254 nm). Plot ln(Ct​/C0​) versus time. Causality Check: The slope of the BPS plot will be significantly steeper, validating its higher nucleophilicity. BPhS will show a highly selective conversion to the sulfoxide with negligible sulfone formation, validating the steric/electronic dampening effect of the phenyl ring[2].

Protocol B: Photochemical Homolysis of the Benzyl-S Bond

This protocol isolates the radical cleavage pathway of BPhS[3].

Reagents:

  • Substrate: Benzyl phenyl sulfide (0.5 mmol)

  • Solvent: Anhydrous, degassed Benzene (10 mL)

  • Radical Trap (Optional): TEMPO (1.0 mmol)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.5 mmol of BPhS in 10 mL of benzene in a quartz photoreactor tube.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles on a Schlenk line. Causality: Oxygen is a potent radical scavenger; failing to degas will result in peroxy radical formation rather than the target recombination products.

  • Irradiation: Irradiate the sample using a medium-pressure mercury lamp (λ ≈ 254 nm) for 2 hours at ambient temperature.

  • Product Isolation: Remove the solvent under reduced pressure.

  • Validation: Analyze the crude mixture via GC-MS. The presence of toluene, thiophenol, and diphenyl disulfide confirms the homolytic cleavage and subsequent hydrogen abstraction/recombination pathways[3][4].

References

  • Synthesis of Benzyl Phenyl Sulfoxide from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+ By Kinetic Method International Journal of ChemTech Research[Link]

  • Substituent Effects on the Photocleavage of Benzyl−Sulfur Bonds. Observation of the “Meta Effect” The Journal of Organic Chemistry[Link]

  • Selective Catalytic Oxidation of Organic Sulfides to Sulfoxides without Forming Sulfones over Solid Molybdenum Blue Asian Journal of Chemistry[Link]

  • Reactions of Benzyl Phenyl Sulfide Neat and in Dense Polar Solvents Fuel Science and Technology International[Link]

  • Absolute Rate Constants for Hydrocarbon Autoxidation. Part XX. Oxidation of Some Organic Sulfides Canadian Journal of Chemistry[Link]

Sources

A Comparative Guide to Benzyl Alkyl Sulfides as Hydrogen Sulfide (H₂S) Donors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Controlled H₂S Donors

Hydrogen sulfide (H₂S) has been identified as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes, including vasodilation, neuromodulation, and cytoprotection against oxidative stress and inflammation.[1][2][3] Its therapeutic potential has spurred the development of H₂S donor molecules. Unlike simple sulfide salts (e.g., NaHS) that release H₂S in a rapid, uncontrolled burst, organic donors offer the potential for slower, more sustained, and trigger-responsive release, which may better mimic endogenous H₂S production.[4][5]

Benzyl alkyl sulfides, particularly benzyl polysulfides, have emerged as a promising class of H₂S donors. Their mechanism of action relies on the intracellular presence of thiols, such as cysteine and glutathione (GSH), making their H₂S release context-dependent and localized to specific cellular environments.[6][7] This guide will dissect the structure-activity relationships within this class, providing a clear framework for selecting and evaluating these compounds in a research setting.

Mechanism of Thiol-Activated H₂S Release from Benzyl Polysulfides

The release of H₂S from benzyl polysulfides is not spontaneous but is triggered by a thiol-mediated reduction. This process is crucial as it links H₂S generation to the cellular redox environment. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: A biological thiol (R-SH), such as cysteine or glutathione, initiates a nucleophilic attack on one of the sulfur atoms in the polysulfide chain of the benzyl polysulfide (Bn-Sₙ-Bn).

  • Formation of a Perthiol: This initial reaction cleaves the polysulfide bond, leading to the formation of a benzyl persulfide intermediate (Bn-SSH) and a new disulfide.

  • Second Thiol Attack and H₂S Release: A second thiol molecule then attacks the terminal sulfur of the perthiol intermediate. This reaction releases H₂S and results in the formation of a disulfide from the attacking thiol.

This thiol-dependency ensures that H₂S is released in a more controlled manner within the cellular milieu, where thiols are abundant.

G cluster_0 Thiol-Mediated H₂S Release Bn-S-S-S-Bn Benzyl Polysulfide (e.g., Trisulfide) Intermediate Benzyl Persulfide (Bn-SSH) Bn-S-S-S-Bn->Intermediate + R-SH Disulfide_1 Bn-S-S-R R-SH_1 Thiol (e.g., Cys, GSH) H2S H₂S Intermediate->H2S + R-SH Disulfide_2 R-S-S-R R-SH_2 Thiol (e.g., Cys, GSH) G H2S_source H₂S from Benzyl Alkyl Sulfide Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Degradation Keap1_Nrf2->Degradation Inhibition of Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Genes Upregulation of Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes Protection Cytoprotection & Anti-inflammation Genes->Protection

Activation of the Keap1-Nrf2 pathway by H₂S.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the evaluation of benzyl alkyl sulfides as H₂S donors.

Protocol 1: Quantification of H₂S Release using the Methylene Blue Assay

This spectrophotometric assay is a classic method for quantifying sulfide in aqueous solutions. It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form the stable blue dye, methylene blue.

Materials:

  • Zinc acetate solution (1% w/v in deionized water)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Benzyl alkyl sulfide donor stock solution (e.g., 10 mM in DMSO)

  • Thiol trigger stock solution (e.g., 10 mM Cysteine or GSH in PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 425 µL of PBS (pH 7.4).

  • Add 250 µL of 1% zinc acetate solution. This solution traps the released H₂S as zinc sulfide (ZnS).

  • Add the thiol trigger (e.g., 50 µL of 10 mM Cysteine for a final concentration of 500 µM).

  • Initiate the reaction by adding the H₂S donor (e.g., 25 µL of a 1 mM working solution for a final concentration of 25 µM). Vortex briefly.

  • Incubate the reaction mixture at 37°C for the desired time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Methylene Blue Formation: At each time point, stop the reaction and begin color development by adding 133 µL of the N,N-dimethyl-p-phenylenediamine solution, followed immediately by 133 µL of the FeCl₃ solution.

  • Vortex the mixture and incubate at room temperature in the dark for 20 minutes to allow for full color development.

  • Protein Precipitation (if in biological media): Add 250 µL of 10% TCA solution and centrifuge at 12,000 rpm for 5 minutes to pellet any precipitated protein. [6]9. Measurement: Transfer 200 µL of the supernatant to a 96-well plate.

  • Measure the absorbance at 665-670 nm using a microplate reader. [8][9]11. Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of NaHS.

Protocol 2: Assessment of Cytoprotective Effects against Oxidative Stress (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • H9c2 cardiomyocytes or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Benzyl alkyl sulfide donor stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of the benzyl alkyl sulfide donor (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubate the cells with the donor for a pre-treatment period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Remove the pre-treatment medium. Add fresh medium containing a fixed concentration of H₂O₂ (e.g., 100-400 µM, concentration to be optimized to induce ~50% cell death). [10]Also include a control group of cells not exposed to H₂O₂.

  • Incubate for an additional 4-6 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well. [11]7. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [11]9. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells (100% viability). Plot the concentration of the donor against cell viability to determine the EC₅₀ for cytoprotection.

Conclusion and Future Directions

Benzyl alkyl sulfides, particularly benzyl tri- and tetrasulfides, represent a valuable class of thiol-activated H₂S donors. Their controllable release kinetics and reliance on intracellular triggers make them superior research tools compared to simple sulfide salts for studying the nuanced roles of H₂S in cellular signaling. The comparative data presented herein highlights the importance of the polysulfide chain length in determining H₂S release efficiency.

Future research should aim to expand the library of benzyl alkyl sulfides to include a wider variety of alkyl and aryl substitutions. This would allow for a more detailed exploration of structure-activity relationships, potentially leading to the development of donors with fine-tuned release profiles and enhanced therapeutic efficacy. Furthermore, direct comparative studies evaluating the anti-inflammatory and cytoprotective potencies (e.g., IC₅₀/EC₅₀ values) of a broad range of these donors under standardized conditions are needed to guide their rational application in drug development.

References

  • Bolton, S. G., Cerda, M. M., & Pluth, M. D. (2019). Effects of sulfane sulfur content in benzyl polysulfides on thiol-triggered H2S release and cell proliferation. Free Radical Biology and Medicine, 131, 393–398.
  • Steiger, A. K., Pardue, S., Kevil, C. G., & Pluth, M. D. (2016). Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes. Journal of the American Chemical Society, 138(23), 7256–7259.
  • Steiger, A. K., Pardue, S., Kevil, C. G., & Pluth, M. D. (2016). Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes. Scilit.
  • Steiger, A. K., Pardue, S., Kevil, C. G., & Pluth, M. D. (2016). Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes. PubMed.
  • BenchChem. (2025). Diallyl Trisulfide vs.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Assay Genie. (n.d.). Technical Manual H2S Colorimetric Assay Kit. Assay Genie.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • ResearchGate. (n.d.). Measurements of trapped H2S with methylene blue assay.
  • ResearchGate. (n.d.). Hydrogen sulfide-release from allyl isothiocyanate, erucin, benzyl....
  • Lukesh, J. C., & Hu, Q. (2023). H2S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity. MDPI.
  • Semantic Scholar. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl). Semantic Scholar.
  • Zhao, Y., Bhuniya, S., & Xian, M. (2011). Cysteine Activated Hydrogen Sulfide (H2S) Donors. PMC - NIH.
  • Pluth, M. D., et al. (2024). Transpersulfidation or H2S Release? Understanding the Landscape of Persulfide Chemical Biology.
  • Wallace, J. L. (n.d.). Anti-‐Inflammatory and Cytoprotective Actions of Hydrogen Sulfide. University of Calgary.
  • PubMed. (2009). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin.
  • Feng, W., et al. (2017).
  • Hammers, M. D., et al. (2018). Dithioesters: simple, tunable, cysteine-selective H2S donors. Semantic Scholar.
  • Bolton, S. G., Cerda, M. M., & Pluth, M. D. (2019).
  • Ida, T., et al. (2013). Polysulfide exerts a protective effect against cytotoxicity caused by t-buthylhydroperoxide through Nrf2. CORE.
  • Semantic Scholar. (n.d.). Hydrogen sulfide protects H9c2 cardiomyoblasts against H2O2-induced apoptosis.
  • Lee, S., et al. (2016).
  • Citi, V., et al. (2014). Hydrogen sulfide releasing capacity of natural isothiocyanates: is it a reliable explanation for the multiple biological effects of Brassicaceae? PubMed.
  • Wallace, J. L., & Wang, R. (2015).
  • BenchChem. (2025). Diallyl Trisulfide vs.
  • Zhao, Y., & Xian, M. (2012). Hydrogen Sulfide (H2S)
  • Martelli, A., et al. (2021). H2S Donors and Their Use in Medicinal Chemistry. PMC.
  • Martelli, A., et al. (2021). H2S Donors and Their Use in Medicinal Chemistry. PMC.
  • Zhao, Y., et al. (2011). Cysteine-Activated Hydrogen Sulfide (H2S) Donors. WSU Research Exchange.
  • Whiteman, M., et al. (2010).
  • Klaassen, C. D., et al. (2021).
  • Matson, J. B., & Besenius, P. (2024). Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (2026). (PDF)
  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.
  • Zhao, Y., et al. (2012). Hydrogen Sulfide (H2S)
  • Zhao, Y., et al. (2011). Cysteine-Activated Hydrogen Sulfide (H2S) Donors. WSU Research Exchange.
  • Dove Medical Press. (2025). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS)
  • Semantic Scholar. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl).
  • PubMed. (2015).
  • Wu, K. C., et al. (2012).
  • Kiec-Kononowicz, K., et al. (2020). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PMC.
  • Yang, G., et al. (2016).

Sources

Comparative study of benzyl sulfide derivatives' biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Benzyl Sulfide Derivatives: A Comprehensive Evaluation Guide

As drug development pivots toward highly functionalized, multi-target pharmacophores, benzyl sulfide derivatives have emerged as a critical class of bioactive molecules. The thioether linkage provides unique metabolic stability and flexibility, allowing the benzyl scaffold to interact with diverse biological targets.

This guide provides a rigorous comparative analysis of the biological activities of various benzyl sulfide derivatives, synthesizing structural logic, quantitative performance, and validated experimental methodologies to aid researchers in lead optimization.

Structural Diversity and Structure-Activity Relationship (SAR)

The biological efficacy of benzyl sulfides is heavily dictated by the functional groups tethered to the core sulfur atom and the substituents on the aromatic ring. Recent literature highlights three primary structural classes:

  • 1,2,4-Triazole-Benzyl Sulfides: These derivatives exhibit notable antibacterial properties. The introduction of electron-withdrawing groups (EWGs) on the benzyl ring significantly increases lipophilicity, which enhances membrane permeability and disrupts bacterial cell wall synthesis[1].

  • 1,3,4-Oxadiazole-Benzyl Sulfides: Often hybridized with piperidine or morpholine moieties, these compounds demonstrate potent antimicrobial and enzyme-inhibitory activities. The oxadiazole ring acts as a bioisostere for amides and esters, improving binding affinity through hydrogen bonding[2]. Furthermore, specific analogs like 5-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfide derivatives have shown enhanced antibacterial activity due to improved cellular penetration[3].

  • Natural Polybenzyl Sulfides: Recently isolated from Gastrodia elata, these naturally occurring sulfides and their synthetic sulfone analogs exhibit profound anti-inflammatory activity by modulating macrophage polarization and reducing nitric oxide (NO) release[4].

SAR Core Benzyl Sulfide Core Triazole 1,2,4-Triazole Substitution (e.g., Compound 6a-6g) Core->Triazole Oxadiazole 1,3,4-Oxadiazole Substitution (Piperidine Hybrid) Core->Oxadiazole Polybenzyl Polybenzyl / Sulfinate (Gastrodia elata isolates) Core->Polybenzyl AntiB Antibacterial Activity (Cell Wall Disruption) Triazole->AntiB Enzyme Enzyme Inhibition & Broad Antimicrobial Oxadiazole->Enzyme AntiI Anti-inflammatory (NO Reduction) Polybenzyl->AntiI

Structure-Activity Relationship (SAR) of Benzyl Sulfide Derivatives.

Comparative Biological Activity Profiles

To objectively evaluate these derivatives, we must benchmark their performance across distinct biological assays. The following table synthesizes quantitative and qualitative data from recent structural evaluations.

Derivative ClassKey Substituents / MoietiesPrimary Biological ActivityKey Experimental FindingsRef
4H-1,2,4-Triazole Benzyl Sulfides 4-Bromophenoxymethyl, EWG on Benzyl ringAntibacterial (Gram + / Gram -)Variable activity based on substituents; Compound 6d showed peak inhibition. Activity remains lower than standard Cefuroxime.[1]
1,3,4-Oxadiazole Benzyl Sulfides Piperidin-1-ylsulfonylAntimicrobial & Enzyme InhibitionPiperidine moiety significantly boosts activity; moderate to excellent enzyme inhibition profiles.[2]
Polybenzyl Sulfides (Natural) 4-hydroxy-3-(4′-hydroxybenzyl)benzylAnti-inflammatoryUnprecedented natural sulfur-bearing polybenzyls. Synthetic sulfone analogs (Compound 10) significantly alleviated in vivo inflammation.[4]

Mechanistic Pathways: The Anti-Inflammatory Axis

Understanding the causality behind a compound's efficacy requires mapping its signaling pathway. For instance, the polybenzyl sulfides derived from Gastrodia elata do not merely mask inflammation; they actively intervene in the cellular cascade. These compounds target upstream kinases (such as TAK1), which prevents the polarization of macrophages into a pro-inflammatory phenotype[4]. This blockade directly halts the downstream synthesis of reactive nitrogen species, specifically Nitric Oxide (NO).

Pathway Drug Polybenzyl Sulfide (Compound 10) Target TAK1 / Macrophage Drug->Target Binds/Inhibits ProInflam Pro-inflammatory Phenotype (M1) Target->ProInflam Blocks NO Nitric Oxide (NO) Production Target->NO Reduces Inhibition Inflammation Alleviation ProInflam->Inhibition NO->Inhibition

Anti-inflammatory signaling pathway modulated by polybenzyl sulfides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the definitive protocols for evaluating the biological activity of benzyl sulfide derivatives, complete with the causality behind each methodological choice.

Protocol A: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion)

This protocol evaluates the membrane-disrupting capabilities of triazole- and oxadiazole-benzyl sulfides[1][2].

  • Inoculum Standardization: Suspend bacterial strains (S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard.

    • Causality: This ensures the baseline bacterial load is precisely 1.5×108 CFU/mL. Over-inoculation leads to false resistance (artificially small zones of inhibition), while under-inoculation yields false susceptibility.

  • Compound Preparation: Dissolve the synthesized benzyl sulfide derivatives in DMSO to achieve a standardized concentration of 2 mg/mL[1].

    • Causality: A uniform concentration allows for the accurate calculation of radial diffusion kinetics through the nutrient agar matrix. DMSO is chosen because it solubilizes highly lipophilic sulfide derivatives without denaturing the test bacteria at low volumes.

  • Disc Application & Incubation: Apply 6 mm sterile filter paper discs soaked in the compound solution onto the inoculated agar. Include a disc with DMSO (Negative Control) and a disc with Cefuroxime (Positive Control)[1]. Incubate at 37°C for 24 hours.

    • Causality: The inclusion of Cefuroxime acts as the internal validation mechanism. If the Cefuroxime disc fails to produce a standard zone of inhibition, the entire plate is invalidated, ensuring that environmental factors or compromised agar do not skew the data.

Workflow Prep Compound Prep (2 mg/mL in DMSO) Incubation Incubation (37°C, 24h) Prep->Incubation Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->Incubation Measure Measure Zone of Inhibition (ZOI) Incubation->Measure Validate Validation vs. Cefuroxime Measure->Validate

Self-validating antimicrobial assay workflow for benzyl sulfides.

Protocol B: In Vitro Anti-Inflammatory Evaluation (NO Release Assay)

This protocol is critical for assessing natural polybenzyl sulfides and their synthetic sulfone analogs[4].

  • Macrophage Seeding & Stimulation: Seed RAW 264.7 murine macrophages in 96-well plates. Pre-treat with the benzyl sulfide derivative for 1 hour, followed by stimulation with Lipopolysaccharide (LPS, 1 µg/mL).

    • Causality: LPS is strictly required to induce a pro-inflammatory phenotype (M1 polarization). Without this trigger, baseline NO production is too low to measure target engagement accurately. Pre-treatment ensures the compound is intracellularly available before the kinase cascade initiates.

  • Griess Reagent Assay: After 24 hours, transfer 100 µL of the culture supernatant to a new plate and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.

    • Causality: Nitric oxide has a half-life of mere seconds in biological fluids. The Griess reaction measures nitrite ( NO2−​ ), the stable, spontaneous oxidation product of NO, providing a reliable and quantifiable surrogate marker for anti-inflammatory efficacy.

  • Cell Viability Counter-Screen (MTT Assay): Perform an MTT assay on the remaining cells in the original plate.

    • Causality: This is the self-validating step. A reduction in NO could simply be due to the compound killing the macrophages (cytotoxicity). The MTT assay proves that the NO reduction is due to true pharmacological anti-inflammatory activity, not cell death.

References

  • Synthesis, Characterization, and Biological Evaluation of Antibacterial Activity of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)- 3-(4- substituted Benzyl) sulfide.
  • Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide.
  • Benzyl sulfide, sulfoxide and sulfinate metabolites from Gastrodia elata and their synthesis, derivatization and anti-inflammatory activity.
  • 4-(1,2,4-Oxadiazol-5-yl)benzoic acid. Benchchem.

Sources

Benzyl Propyl Sulfide as a Reference Standard: A Comparative Guide for Chromatographic and Electrophoretic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In analytical chemistry, the selection of an appropriate reference standard is the linchpin of assay reproducibility and quantitative accuracy. For the speciation of sulfur-containing compounds—critical in petroleum refining, metabolomics, and flavor/fragrance profiling—Benzyl propyl sulfide (BPS) has emerged as a highly reliable internal standard and hydrophobic probe.

This guide objectively compares the performance of BPS against alternative alkyl benzyl sulfides. By examining the causality behind its physicochemical behavior, we provide a framework for integrating BPS into Micellar Electrokinetic Chromatography (MEKC) and Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) workflows.

Mechanistic Grounding: The Causality of Selection

As an Application Scientist, I evaluate reference standards not just on purity, but on their thermodynamic and kinetic behavior within a specific matrix. The utility of BPS (CAS: 22336-59-0) stems directly from its structural properties [2]:

  • Optimal Hydrophobicity (LogP ~3.3): In MEKC, separation relies on the partitioning of analytes between a bulk aqueous phase and a micellar pseudo-stationary phase. If a standard is too hydrophilic, it co-elutes with the electroosmotic flow (EOF). If it is too hydrophobic, it becomes fully encapsulated by the micelle and elutes at the micelle migration time ( tmc​ ). BPS sits in the thermodynamic "sweet spot," allowing it to dynamically partition between both phases. This makes it an ideal probe to measure how organic modifiers (like methanol) alter the migration time window [1].

  • Equimolar Sulfur Response: In GC-SCD, the detector response is strictly proportional to the number of sulfur atoms, independent of the parent molecule's structure. BPS contains exactly one thioether linkage, providing a predictable, 1:1 molar calibration factor for unknown mono-sulfur analytes.

  • Thermal Stability & Volatility: With a moderate boiling point, BPS elutes in the mid-temperature ramp of a GC run, successfully avoiding the crowded early-eluting region of highly volatile matrix components (e.g., H2​S , methanethiol) and the late-eluting heavy hydrocarbons.

Comparative Analysis of Alkyl Benzyl Sulfides

To justify the use of BPS, we must benchmark it against its homologous series. The table below summarizes why BPS is often chosen over its shorter-chain (methyl) or longer-chain (dibenzyl) counterparts.

CompoundFormulaMolecular Weight ( g/mol )LogPMEKC Partitioning BehaviorGC-MS/SCD Elution Profile
Benzyl methyl sulfide (BMS) C8​H10​S 138.23~2.3Low (Elutes too close to EOF)Early (Risk of matrix interference)
Benzyl ethyl sulfide (BES) C9​H12​S 152.26~2.8Low-ModerateEarly-Mid
Benzyl propyl sulfide (BPS) C10​H14​S 166.293.3Moderate (Ideal system probe) Mid (Clean baseline resolution)
Dibenzyl sulfide (DBS) C14​H14​S 214.33~4.5High (Elutes near tmc​ )Late (Risk of peak broadening)

Data supported by computed physicochemical properties [2] and electrophoretic migration studies [1].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a validation checkpoint to ensure data integrity.

Protocol A: MEKC Evaluation of Organic Modifiers using BPS

This protocol uses BPS to quantify the effect of methanol on the micellar partition coefficient ( K ) and the electroosmotic flow.

  • Capillary Preparation: Condition a fused-silica capillary (50 µm i.d. × 65 cm) with 0.1 M NaOH, followed by water and run buffer.

  • Buffer Formulation: Prepare a 50 mM phosphate/100 mM borate buffer (pH 7.0) containing 20 mM Sodium Dodecyl Sulfate (SDS).

  • Modifier Addition: To the test batch, add 20% (v/v) methanol.

    • Causality: Methanol decreases the dielectric constant of the buffer. This reduces the EOF velocity and shifts the BPS partitioning equilibrium slightly back toward the aqueous phase, expanding the usable migration time window [1].

  • Sample Injection: Hydrodynamically inject a test mixture containing methanol (EOF marker, t0​ ), Sudan III (highly hydrophobic micelle marker, tmc​ ), and BPS.

  • Separation & Detection: Apply a voltage of 15 kV. Monitor UV absorbance at 210 nm.

  • System Validation: Calculate the capacity factor ( k′ ) of BPS. The system is validated if the migration time of BPS shifts proportionally between t0​ and tmc​ upon the addition of methanol, demonstrating active dynamic partitioning rather than micellar encapsulation.

MEKC_Mechanism EOF Electroosmotic Flow (EOF) Vector: Cathode BPS_Aq BPS in Aqueous Phase (Mobile) EOF->BPS_Aq Micelle SDS Micelle Pseudo-Phase Vector: Anode BPS_Mic BPS inside Micelle (Retarded) Micelle->BPS_Mic BPS_Aq->BPS_Mic Partitioning Equilibrium (K) Detector Detector Window BPS_Aq->Detector Fast Migration BPS_Mic->Detector Slow Migration

Dynamic partitioning of BPS between the aqueous phase and SDS micelles in MEKC.

Protocol B: GC-SCD Profiling of Volatile Sulfur Compounds

This workflow utilizes BPS as a quantitative internal standard for complex matrices (e.g., petroleum fractions).

  • Standard Preparation: Prepare a 100 ppm stock solution of BPS in a high-purity non-polar solvent (e.g., hexane).

  • Sample Spiking: Spike the unknown matrix with the BPS stock to achieve a final internal standard concentration of 1 ppm.

    • Causality: Spiking prior to any extraction or dilution steps ensures BPS acts as a true surrogate, accounting for injection volume variations, matrix suppression, and analyte loss.

  • GC Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity for trace sulfur compounds.

  • Capillary Separation: Route the sample through a 100% dimethylpolysiloxane column (e.g., DB-1, 30m x 0.32mm x 1.0µm). Program the oven from 40°C (hold 2 min) to 250°C at a rate of 10°C/min.

  • SCD Detection: Combust the column effluent in a hydrogen/air flame to convert all sulfur species to sulfur monoxide ( SO ) radicals. Transfer these radicals to a reaction cell where they react with ozone ( O3​ ) to produce sulfur dioxide ( SO2​ ) and a photon of light ( ).

    • Causality: Because the SCD yields an equimolar response, the peak area of the single-sulfur BPS molecule directly calibrates the concentration of all other unknown sulfur species in the chromatogram.

  • System Validation: The system is validated if the BPS peak exhibits a symmetry/tailing factor of <1.2 and elutes in a baseline-resolved region free from matrix interferences.

GC_SCD_Workflow SamplePrep Sample Preparation (Spike with BPS Internal Standard) GC_Inj GC Injection (Split/Splitless) SamplePrep->GC_Inj Capillary Capillary Column Separation (e.g., DB-1) GC_Inj->Capillary SCD_Burner SCD Burner (Combustion to SO) Capillary->SCD_Burner Elution Ozone Ozone Reaction (SO + O3 -> SO2 + hv) SCD_Burner->Ozone SO radical transfer PMT Photomultiplier Tube (PMT) (Light Detection) Ozone->PMT Chemiluminescence (hv) Data Data Analysis (Quantification vs BPS) PMT->Data

Step-by-step GC-SCD workflow utilizing BPS as an internal standard for sulfur quantification.

References

  • Terabe, S. "Micellar electrokinetic chromatography." Trends in Analytical Chemistry (via ResearchGate).
  • National Center for Biotechnology Information. "Benzyl propyl sulfide | C10H14S | CID 11819397." PubChem.

Safety Operating Guide

Navigating the Safe Handling of Benzyl Propyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Benzyl Propyl Sulfide (CAS No. 22336-59-0), a compound that requires careful management due to its potential hazards. By understanding the nature of this organic sulfide and adhering to the operational and disposal plans outlined below, you can mitigate risks and foster a secure laboratory environment.

Understanding the Hazard Profile of Benzyl Propyl Sulfide

Benzyl propyl sulfide is classified with the GHS07 pictogram, indicating that it is harmful.[1] The primary hazards associated with this compound are:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.[1]

  • H315: Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • H319: Causes serious eye irritation: Contact with the eyes can cause significant irritation.[1]

  • H335: May cause respiratory irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1]

Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE), handling procedures, and emergency response is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with Benzyl Propyl Sulfide. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.

PPE CategoryRecommendation and Rationale
Hand Protection Nitrile, Neoprene, or Butyl Rubber Gloves: These materials offer good resistance to organic sulfides. It is crucial to select gloves with a sufficient thickness and to be aware of their breakthrough time. Always inspect gloves for any signs of degradation or perforation before use.[2] After handling, wash and dry your hands thoroughly.
Eye and Face Protection Chemical Safety Goggles and Face Shield: Given that Benzyl Propyl Sulfide causes serious eye irritation, standard safety glasses are insufficient.[1] Chemical safety goggles that provide a complete seal around the eyes are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Respiratory Protection Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges: In situations where vapors or aerosols may be generated, such as heating or agitation, respiratory protection is necessary to prevent respiratory tract irritation.[3][4] A half-mask or full-face respirator equipped with appropriate cartridges for organic vapors and acid gases should be used. Ensure a proper fit test has been conducted.
Skin and Body Protection Laboratory Coat and Chemical-Resistant Apron: A standard laboratory coat should be worn at all times. For procedures with a higher potential for splashes, a chemical-resistant apron provides an additional layer of protection.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling Benzyl Propyl Sulfide minimizes the risk of exposure. The following workflow provides a procedural guide from preparation to post-handling cleanup.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.